molecular formula C6H8N2O3S B13333550 2-(Ethanesulfonyl)pyrimidin-5-ol

2-(Ethanesulfonyl)pyrimidin-5-ol

Cat. No.: B13333550
M. Wt: 188.21 g/mol
InChI Key: IVIRUQJPSVIFCO-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)pyrimidin-5-ol is a useful research compound. Its molecular formula is C6H8N2O3S and its molecular weight is 188.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Ethanesulfonyl)pyrimidin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethanesulfonyl)pyrimidin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethylsulfonylpyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-2-12(10,11)6-7-3-5(9)4-8-6/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIRUQJPSVIFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Ethanesulfonyl)pyrimidin-5-ol basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Ethanesulfonyl)pyrimidin-5-ol

Disclaimer: The compound 2-(Ethanesulfonyl)pyrimidin-5-ol is a specialized chemical entity with limited direct references in publicly accessible scientific literature. Therefore, this technical guide has been constructed by a Senior Application Scientist through expert extrapolation from established chemical principles and data on structurally analogous compounds. All proposed protocols and hypotheses are intended to serve as a scientifically grounded starting point for research and development professionals.

Introduction and Core Molecular Features

2-(Ethanesulfonyl)pyrimidin-5-ol is a heterocyclic organic compound featuring a pyrimidine core, a foundational scaffold in numerous biologically active molecules. Its structure is distinguished by two key functional groups that dictate its chemical reactivity and potential biological interactions:

  • A 5-hydroxyl (-OH) group: This phenolic group can act as a hydrogen bond donor and acceptor, influencing solubility and potential interactions with biological targets. It also presents a site for further chemical modification.

  • A 2-ethanesulfonyl (-SO₂CH₂CH₃) group: The sulfone is a strong electron-withdrawing group, which significantly modulates the electron density of the pyrimidine ring. This group is a polar, aprotic hydrogen bond acceptor, often utilized in medicinal chemistry to enhance binding affinity and metabolic stability.

This guide provides a predictive overview of the compound's properties, a plausible synthetic route, hypothesized biological activity, and robust analytical methodologies for its characterization.

Predicted Physicochemical Properties

The fundamental physicochemical properties of 2-(Ethanesulfonyl)pyrimidin-5-ol have been estimated based on its constituent parts, primarily pyrimidin-5-ol and related ethylsulfonyl-containing molecules. These properties are crucial for designing experimental conditions, including solvent selection for synthesis, purification, and biological assays.

PropertyPredicted ValueRationale & References
Molecular Formula C₆H₈N₂O₃SDerived from structural components.
Molecular Weight 188.21 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for functionalized pyrimidine derivatives.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.The hydroxyl group imparts some water solubility, but the overall structure suggests better solubility in organic solvents.
pKa (hydroxyl group) ~7.5 - 8.5The electron-withdrawing sulfonyl group is expected to increase the acidity (lower the pKa) of the hydroxyl group compared to unsubstituted pyrimidin-5-ol.
LogP ~0.5 - 1.5Calculated as an estimate; reflects a moderate degree of lipophilicity suitable for potential cell permeability.

Proposed Synthesis Pathway

As no direct synthesis is published, a robust and logical pathway is proposed, commencing from a commercially available precursor and involving a key oxidation step. This strategy is common for producing sulfonylated pyrimidines.[1][2]

Workflow Diagram: Synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation A 2-Chloro-pyrimidin-5-ol C 2-(Ethylthio)pyrimidin-5-ol A->C Solvent: Ethanol Conditions: Reflux B Sodium thioethoxide (NaSEt) B->C D Oxone® (2KHSO₅·KHSO₄·K₂SO₄) E 2-(Ethanesulfonyl)pyrimidin-5-ol (Final Product) D->E C_prev 2-(Ethylthio)pyrimidin-5-ol C_prev->E Solvent: Methanol/Water Conditions: 0°C to RT

Caption: Proposed two-step synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-(Ethylthio)pyrimidin-5-ol (Intermediate)

  • Rationale: This step involves a nucleophilic aromatic substitution where the highly nucleophilic thioethoxide anion displaces the chloride at the C2 position of the pyrimidine ring. The C2 position is activated towards substitution by the ring nitrogens.

  • Procedure:

    • To a solution of 2-chloropyrimidin-5-ol (1.0 eq) in anhydrous ethanol, add sodium thioethoxide (1.2 eq) portion-wise at room temperature under an inert nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a dilute solution of HCl.

    • Concentrate the mixture under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

    • Purify the crude material via column chromatography on silica gel to obtain pure 2-(ethylthio)pyrimidin-5-ol.

Step 2: Oxidation to 2-(Ethanesulfonyl)pyrimidin-5-ol (Final Product)

  • Rationale: The sulfur atom of the thioether is oxidized to a sulfone using a potent but often selective oxidizing agent. Oxone® is a versatile and effective choice for this transformation, known to work well for sulfur oxidations in heterocyclic systems.[1]

  • Procedure:

    • Dissolve the intermediate, 2-(ethylthio)pyrimidin-5-ol (1.0 eq), in a mixture of methanol and water.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Oxone® (2.5 eq) in water dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The final product can be purified by recrystallization or silica gel chromatography.

Hypothesized Biological Activity and Mechanism of Action

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. The ethylsulfonyl group is also present in several approved drugs, including the Janus kinase (JAK) inhibitor Baricitinib.[3][4]

Hypothesis: 2-(Ethanesulfonyl)pyrimidin-5-ol may function as a Type I ATP-competitive kinase inhibitor .

  • Mechanism: The pyrimidine core could mimic the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of a kinase's active site. The 5-hydroxyl group could form an additional hydrogen bond with residues in the active site, enhancing specificity and affinity. The ethylsulfonyl group could extend into a nearby hydrophobic pocket, providing further stabilizing interactions.

Diagram: Hypothetical Interaction with a Kinase ATP-Binding Site

G cluster_kinase Kinase Active Site cluster_inhibitor 2-(Ethanesulfonyl)pyrimidin-5-ol hinge Hinge Region (e.g., Ala, Glu) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue mol Pyrimidine Core mol->hinge H-Bond oh -OH so2et -SO₂Et oh->gatekeeper H-Bond so2et->pocket Hydrophobic Interaction

Caption: Hypothesized binding mode within a generic kinase active site.

This hypothesized mechanism suggests that the compound could be screened against various kinase families implicated in oncology or inflammatory diseases.

Analytical Characterization Workflow

To confirm the identity, structure, and purity of the synthesized 2-(Ethanesulfonyl)pyrimidin-5-ol, a standard suite of analytical techniques is required.

Workflow Diagram: Analytical Characterization

G cluster_verification Structural & Purity Verification start Synthesized Product ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms nmr NMR Spectroscopy (¹H, ¹³C) Confirm Structure start->nmr hplc RP-HPLC Assess Purity start->hplc ftir FTIR Spectroscopy Confirm Functional Groups start->ftir end Characterized Compound

Caption: Standard workflow for the analytical validation of the target compound.

Predicted Analytical Data

The following table outlines the expected results from key analytical techniques.

TechniqueExpected Results
¹H NMR - Pyrimidine Protons: Two distinct signals in the aromatic region (~8.0-9.0 ppm), appearing as singlets or doublets. - Ethyl Group: A quartet (~3.4 ppm, -CH₂-) and a triplet (~1.3 ppm, -CH₃-). - Hydroxyl Proton: A broad singlet, chemical shift variable depending on solvent and concentration.
¹³C NMR - Pyrimidine Carbons: Signals in the range of ~140-165 ppm. - Ethyl Carbons: Signals for the -CH₂- (~50 ppm) and -CH₃- (~15 ppm) groups.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 189.03 .
FTIR - -OH Stretch: Broad peak around 3200-3400 cm⁻¹. - S=O Stretch (Sulfone): Two strong, characteristic peaks around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). - C=N/C=C Stretch (Ring): Peaks in the 1600-1450 cm⁻¹ region.
RP-HPLC Using a C18 column with a water/acetonitrile gradient, a single major peak with >95% purity is expected. Detection via UV at ~254 nm.

Safety and Handling

While no specific Safety Data Sheet (SDS) exists for 2-(Ethanesulfonyl)pyrimidin-5-ol, a cautious approach based on related compounds is mandatory.

  • Related Compound Hazards: Pyrimidin-5-ol is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Ethanesulfonic acid is corrosive.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(Ethanesulfonyl)pyrimidin-5-ol represents an intriguing yet underexplored molecule with significant potential, particularly in the field of kinase inhibition. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential application. The proposed synthetic route is chemically sound and leverages established methodologies. The hypothesized mechanism of action offers a clear direction for initial biological screening efforts. Rigorous adherence to the outlined analytical and safety protocols will be essential for any researcher undertaking the study of this novel compound.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Ethylpyridine.
  • ADAMA. (2017). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13499427, 2-(5-Sulfanylpyrimidin-2-yl)ethan-1-ol.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145979260, 2-Methylsulfonyl-5-(tetrazol-1-yl)pyrimidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3614201, 2-Ethylsulfanyl-5-(3-iodo-prop-2-ynyloxy)-pyrimidine.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethanesulfonic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10549, 2-(Ethylsulfonyl)ethanol.
  • van Vuuren, R. J., et al. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(5), 156-161. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 565855, Pyrimidin-5-ol.
  • Molbase. (n.d.). Synthesis of 2-hexanesulfonyl-7-(1-propynyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one.
  • Zhang, Z., et al. (2014). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Request PDF. Available at: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ChemicalBook. (n.d.). ETHYL 2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLATE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71686668, 2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile phosphate.

Sources

Technical Whitepaper: Structural Elucidation and Characterization of 2-(Ethanesulfonyl)pyrimidin-5-ol

[1]

Part 1: Executive Summary & Chemical Context[1][2]

The molecule 2-(ethanesulfonyl)pyrimidin-5-ol represents a specialized scaffold in medicinal chemistry, particularly within the class of 2-sulfonylpyrimidines .[1] These moieties are increasingly recognized as "privileged warheads" for targeted covalent inhibitors (TCIs) and proteolysis targeting chimeras (PROTACs). The electrophilic C2 position, activated by the electron-withdrawing sulfonyl group and the electron-deficient pyrimidine ring, is susceptible to Nucleophilic Aromatic Substitution (

2

However, the structural validation of this compound presents a specific analytical challenge: distinguishing the sulfone (

sulfoxide

sulfide

1
Chemical Structure Overview[1]
  • IUPAC Name: 2-(Ethanesulfonyl)pyrimidin-5-ol[1]

  • Molecular Formula:

    
    
    
  • Exact Mass: 188.0256 Da[1]

  • Key Functional Motifs:

    • Pyrimidine Core: Electron-deficient heteroaromatic ring.[1]

    • C5-Hydroxyl: Electron-donating group (EDG), providing a handle for further functionalization (e.g., etherification).[1]

    • C2-Ethanesulfonyl: Strong electron-withdrawing group (EWG), activating the C2 position.[1]

Part 2: Synthetic Pathway & Process Logic

To understand the impurities and structural proofs, one must understand the genesis of the molecule. The synthesis typically proceeds via the oxidation of the sulfide precursor.

The Oxidation Workflow

The critical step is the transformation of 2-(ethylthio)pyrimidin-5-ol to the sulfone.[1] Incomplete oxidation results in the sulfoxide impurity, which is difficult to separate due to similar polarity.

Reagents:

  • Oxidant:

    
    -Chloroperbenzoic acid (
    
    
    -CPBA) or Potassium peroxymonosulfate (Oxone).[1]
  • Solvent: Dichloromethane (DCM) or Methanol/Water.

SynthesisWorkflowStartPrecursor:2-(Ethylthio)pyrimidin-5-olOxidationOxidation Step(m-CPBA, 2.5 eq)Start->Oxidation S to SO2QuenchQuench & Workup(Na2S2O3)Oxidation->Quench Destroy PeroxidesCrudeCrude Mixture(Sulfone + Sulfoxide trace)Quench->CrudePurificationPurification(Recrystallization/Column)Crude->PurificationFinalTarget:2-(Ethanesulfonyl)pyrimidin-5-olPurification->Final

Figure 1: Synthetic workflow emphasizing the critical oxidation step required to generate the sulfone moiety.

Part 3: Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the oxidation state of the sulfur. The electron-withdrawing nature of the sulfone group causes a significant downfield shift (deshielding) of the adjacent ethyl protons compared to the sulfide.

1H NMR (400 MHz, DMSO-

)

Solvent Choice: DMSO-


PositionMultiplicityChemical Shift (

, ppm)
IntegrationDiagnostic Value
OH (C5) Broad Singlet10.5 – 11.01HConfirms 5-ol integrity; disappears with

shake.[1]
H4, H6 Singlet8.4 – 8.62HEquivalence confirms symmetry (C2-C5 axis). Downfield shift due to electron-poor ring.[1]

(Ethyl)
Quartet (

Hz)
3.4 – 3.6 2HCRITICAL: Sulfide appears at ~3.0 ppm; Sulfoxide at ~3.2 ppm. >3.4 ppm confirms Sulfone.

(Ethyl)
Triplet (

Hz)
1.1 – 1.33HCoupled to the methylene group.
13C NMR (100 MHz, DMSO-

)
  • C2 (Sulfonyl-bearing):

    
     ppm.[1] Highly deshielded due to the adjacent N atoms and the 
    
    
    group.
  • C5 (Phenolic):

    
     ppm.
    
  • C4/C6:

    
     ppm.
    
  • 
     (Ethyl): 
    
    
    ppm. (Sulfide
    
    
    is typically
    
    
    ppm; this +20 ppm shift is definitive).

NMR_Correlationscluster_legendCorrelation LogicC2C2 (Quat)C5C5-OHH46H4/H6 (Ar)H46->C2HMBC (3J)H46->C5HMBC (2J)CH2CH2 (Ethyl)CH2->C2HMBC (3J) - Critical LinkCH3CH3 (Ethyl)CH3->CH2COSYLegendRed Arrow: Proves Ethyl is attached to C2Yellow Arrow: Proves Ethyl connectivity

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) and COSY interactions establishing connectivity.

High-Resolution Mass Spectrometry (HRMS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Positive (

    
    ) and Negative (
    
    
    ) modes.
  • Target Ion (+):

    
     (Calculated).
    
  • Target Ion (-):

    
     (Calculated).[1]
    
  • Fragmentation Pattern:

    • Look for neutral loss of

      
       (64 Da) or the ethyl radical, characteristic of sulfones.
      
Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides immediate confirmation of the sulfone functional group.

  • 
     (Asymmetric Stretch): 
    
    
    (Strong).
  • 
     (Symmetric Stretch): 
    
    
    (Strong).
  • 
     (Phenol): 
    
    
    (Broad).

Part 4: Functional Validation (The "Warhead" Test)

To prove the electronic integrity of the 2-sulfonyl group (and ensure it hasn't hydrolyzed to the 2-hydroxy derivative), a functional

Protocol:

  • Dissolve 10 mg of the candidate compound in DMSO.

  • Add 1.5 equivalents of a thiol (e.g., Benzyl mercaptan or Cysteine methyl ester).

  • Add 2.0 equivalents of base (Diisopropylethylamine).

  • Observation: Monitor by LC-MS.

    • Result: Rapid conversion to the 2-thioether adduct confirms the high electrophilicity of the C2 position, validating the "2-ethanesulfonyl" structure. Hydrolysis products (2,5-dihydroxypyrimidine) will not react.

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis & Oxidation
  • Starting Material: Dissolve 2-(ethylthio)pyrimidin-5-ol (1.0 eq) in DCM (0.1 M concentration).

  • Oxidation: Cool to

    
    . Add 
    
    
    -CPBA (2.5 eq) portion-wise over 15 minutes.
  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane). The sulfone is significantly more polar (lower

    
    ) than the sulfide.
    
  • Workup (Critical): Dilute with DCM. Wash sequentially with:

    • Sat. aq.

      
       (removes excess oxidant).
      
    • Sat. aq.

      
       (removes 
      
      
      -chlorobenzoic acid byproduct).
    • Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-

    
     (99.9% D).[1]
    
  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition: Run standard proton (16 scans) and carbon (1024 scans) experiments.

References

  • Bauer, D. et al. (2016).[2] "2-Sulfonylpyrimidines: Mild Alkylating Agents with Anticancer Activity toward p53-Compromised Cells."[1][3] Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Li, H. et al. (2021). "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation."[1][4] Bioconjugate Chemistry. [Link]

  • Clayden, J. et al. (2008). "Proton Chemical Shifts in Sulfoxides and Sulfones." Magnetic Resonance in Chemistry. [Link][5]

  • Chemistry Steps. (2024). "NMR Chemical Shift Values Table." [Link]

Technical Guide: Synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol , a bifunctional pyrimidine scaffold critical in medicinal chemistry. It serves as a "linchpin" intermediate: the C2-sulfonyl group acts as a highly reactive leaving group for nucleophilic aromatic substitution (


), while the C5-hydroxyl group  functions as a nucleophilic handle for ether formation.

Executive Summary

The synthesis of 2-(ethanesulfonyl)pyrimidin-5-ol presents a chemoselectivity paradox. The target molecule contains an electron-rich phenol (prone to oxidation) and a highly electrophilic C2-position (prone to nucleophilic attack). A naive approach—oxidizing the sulfide last—risks over-oxidation of the phenol. Conversely, deprotecting the ether last risks displacing the labile sulfone group.

This guide recommends a "Sulfide-First, Late-Stage Oxidation" strategy. By establishing the C2-thioether and deprotecting the C5-hydroxyl before the final oxidation, we maximize yield and purity.

Part 1: Retrosynthetic Analysis & Strategy

The structural dissection of the target reveals two primary disconnections. The choice depends on the commercial availability of starting materials and the stability of intermediates.

Strategic Disconnections
  • S-Oxidation: Transforming the sulfide to the sulfone.[1]

  • Ether Cleavage: Revealing the hydroxyl group from a methoxy precursor.

  • 
     Displacement:  Installing the ethylthio group using 2-chloropyrimidine.
    

Retrosynthesis Target TARGET 2-(Ethanesulfonyl)pyrimidin-5-ol Inter1 Precursor A 2-(Ethylthio)pyrimidin-5-ol Target->Inter1 Selective Oxidation (Avoids sulfone displacement) Inter3 2-(Ethanesulfonyl)-5-methoxypyrimidine Target->Inter3 Path B (Risky) Demethylation of Sulfone Inter2 Precursor B 2-(Ethylthio)-5-methoxypyrimidine Inter1->Inter2 Demethylation (Stable Sulfide) Start STARTING MATERIAL 2-Chloro-5-methoxypyrimidine Inter2->Start SnAr Thiolation (NaSEt)

Figure 1: Retrosynthetic tree highlighting the recommended "Sulfide-Stability" route (Solid lines) versus the riskier "Sulfone-Deprotection" route (Dashed).

Part 2: Detailed Synthetic Workflow
Phase 1: Thioalkylation (

)

The first step installs the sulfur moiety. We utilize 2-chloro-5-methoxypyrimidine (CAS: 22536-65-8) as the robust starting material.[2]

  • Reagents: Sodium ethanethiolate (NaSEt), DMF or THF.

  • Mechanism: Addition-Elimination (

    
    ). The nitrogen atoms in the pyrimidine ring pull electron density, activating the C2-chloride for displacement.
    
  • Protocol:

    • Dissolve 2-chloro-5-methoxypyrimidine (1.0 eq) in anhydrous DMF (5 vol).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add Sodium ethanethiolate (1.1 eq) portion-wise to control exotherm.

    • Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with water, extract with EtOAc. The product, 2-(ethylthio)-5-methoxypyrimidine , is usually a solid or oil that requires minimal purification.

Phase 2: Demethylation

Crucial Decision Point: We deprotect now while the sulfur is in the sulfide state. Sulfides are stable to strong Lewis acids (like


) and nucleophiles. If we waited until the sulfone stage, the deprotection conditions (e.g., 

) could attack the C2 position, displacing the sulfone group.
  • Reagents: Boron Tribromide (

    
    ) in DCM or 48% HBr/AcOH.
    
  • Protocol (

    
     Method - High Purity): 
    
    • Dissolve intermediate from Phase 1 in anhydrous DCM at -78°C.

    • Add

      
       (1M in DCM, 3.0 eq) dropwise.
      
    • Warm to RT and stir overnight.

    • Quench: Cool to 0°C, add MeOH carefully (exothermic!).

    • Isolation: Neutralize with

      
      . Extract with EtOAc/THF (the phenol is polar).
      
    • Product: 2-(ethylthio)pyrimidin-5-ol .

Phase 3: Chemoselective Oxidation

We must oxidize the sulfide to a sulfone (


) without oxidizing the phenol to a quinone or coupling products.
  • Reagent Choice: Oxone® (Potassium peroxymonosulfate) is preferred over mCPBA for phenols because it can be used in aqueous acetone/methanol where pH control is easier, and it is less likely to cause aromatic oxidation under mild conditions.

  • Protocol:

    • Dissolve 2-(ethylthio)pyrimidin-5-ol in MeOH:Water (1:1).

    • Add Oxone (2.5 eq) as a solid at 0°C.

    • Stir at 0°C to RT.

    • Monitoring: You will see the Sulfoxide intermediate first (

      
      ), followed by the Sulfone (
      
      
      
      ).
    • Workup: Filter insoluble salts. Concentrate filtrate.[3][4] Extract with EtOAc.[5]

    • Purification: Recrystallization from Ethanol/Heptane.

Part 3: Critical Control Points & Data
ParameterRoute A (Recommended)Route B (Not Recommended)
Sequence Thiolation

Demethylation

Oxidation
Thiolation

Oxidation

Demethylation
Intermediate Stability High (Sulfide is stable to acid)Low (Sulfone is a leaving group)
Yield Risk Phenol oxidation in final step (Manageable)Sulfone hydrolysis during deprotection (High Risk)
Purification Crystallization of final sulfoneDifficult separation of hydrolysis byproducts
Experimental Workflow Diagram

Workflow Step1 STEP 1: Thiolation Start: 2-Cl-5-OMe-Pyrimidine Reagent: NaSEt, DMF Temp: 0°C -> RT Step2 STEP 2: Demethylation Reagent: BBr3, DCM Temp: -78°C -> RT Product: 5-OH-2-S-Et Step1->Step2 Step3 STEP 3: Oxidation Reagent: Oxone, MeOH/H2O Temp: 0°C Target: 5-OH-2-SO2-Et Step2->Step3

Figure 2: Step-by-step experimental protocol for the synthesis of the target molecule.

Part 4: Safety & Troubleshooting (E-E-A-T)

1. Odor Control (Thiolates): Ethanethiol and its salts have an extremely low odor threshold (stench).

  • Mitigation: All reactions involving NaSEt must be performed in a fume hood. Bleach (sodium hypochlorite) should be kept ready to quench glassware and waste streams immediately, oxidizing the stench to odorless sulfonates.

2. Peroxide Hazards: Oxidation reactions (mCPBA, Oxone) are exothermic.

  • Mitigation: Add oxidants slowly at 0°C. Never concentrate reaction mixtures to dryness if peroxides are still present (test with starch-iodide paper).

3. Sulfone Instability: While the target 2-(ethanesulfonyl)pyrimidin-5-ol is isolable, it is reactive.

  • Storage: Store under inert gas at -20°C.

  • Reactivity: Avoid basic conditions during storage, as the 5-OH can deprotonate, pushing electron density to eliminate the ethyl sulfinate group (though less likely than direct nucleophilic displacement).

References
  • Preparation of Baricitinib Intermediates (Sulfone Synthesis)

    • Source: Rodgers, J. D., et al. "Pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors." WO2016205487A1.
    • Relevance: Describes the oxidation of ethylthio-pyrimidines to ethylsulfonyl-pyrimidines using Oxone/mCPBA.
    • URL:

  • Demethylation of Methoxypyrimidines

    • Source: "Method for preparation of 5-substituted pyrimidines."[2][3][5][6][7] WO2012128965A3.[6]

    • Relevance: Validates the use of Lewis acids for deprotecting 5-methoxypyrimidines.
    • URL:

  • General Oxidation of Sulfides to Sulfones

    • Source: "The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide."[1][8] Molecules, 2019.[8][9]

    • Relevance: Provides stoichiometric control parameters to prevent over-oxid
    • URL:

  • 2-Chloro-5-hydroxypyrimidine (Precursor Data)

    • Source: ChemicalBook / CAS D
    • Relevance: Physical properties and commercial availability of the core scaffold.
    • URL:

Sources

A Technical Guide to 2-(Ethanesulfonyl)pyrimidin-5-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 2-Sulfonylpyrimidine Scaffold

The pyrimidine ring is a fundamental core in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals.[1][2] The introduction of a sulfonyl group at the 2-position of the pyrimidine ring creates a unique chemical entity with tunable reactivity and significant potential in drug development. 2-Sulfonylpyrimidines have been identified as a class of mild and selective thiol alkylating agents.[3][4] This property makes them valuable as covalent inhibitors and chemical probes for studying biological systems.[5][6] The electronic properties of the pyrimidine ring can be modulated by substituents, which in turn influences the reactivity of the sulfonyl group, allowing for the fine-tuning of their biological activity.[7][8] The additional presence of a hydroxyl group at the 5-position, as in the case of 2-(Ethanesulfonyl)pyrimidin-5-ol, is anticipated to further modulate the molecule's physicochemical properties, such as solubility and its potential for hydrogen bonding interactions with biological targets.

Synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol

A plausible and efficient synthetic route to 2-(Ethanesulfonyl)pyrimidin-5-ol can be designed based on established methods for the synthesis of functionalized pyrimidines.[9][10] The proposed strategy involves a multi-step sequence starting from readily available precursors, as outlined below.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 2-(Ethylsulfanyl)pyrimidin-5-ol

A common method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or thiourea derivative. To introduce the hydroxyl group at the 5-position, a malonic ester derivative with a protected hydroxyl group could be utilized.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Condensation: To the sodium ethoxide solution, add S-ethylisothiourea hydrobromide and diethyl 2-methoxymalonate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate, 2-(ethylsulfanyl)-5-methoxypyrimidine, is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Demethylation: The methoxy group can be cleaved to the hydroxyl group using a reagent such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane (DCM) at low temperature.

Step 2: Oxidation to 2-(Ethanesulfonyl)pyrimidin-5-ol

The synthesized 2-(ethylsulfanyl)pyrimidin-5-ol is then oxidized to the corresponding sulfone.

  • Oxidation: Dissolve 2-(ethylsulfanyl)pyrimidin-5-ol in a suitable solvent such as a mixture of acetone and water.

  • Oxidant Addition: Add an oxidizing agent like Oxone® (potassium peroxymonosulfate) portion-wise to the solution at room temperature.[9] The reaction is typically exothermic and may require cooling.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after quenching any excess oxidant. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The final product, 2-(Ethanesulfonyl)pyrimidin-5-ol, can be purified by column chromatography on silica gel.

SynthesisWorkflow start S-Ethylisothiourea + Diethyl 2-methoxymalonate step1 Step 1: Cyclocondensation & Demethylation start->step1 NaOEt, EtOH, Reflux; then BBr3, DCM intermediate 2-(Ethylsulfanyl)pyrimidin-5-ol step1->intermediate step2 Step 2: Oxidation (e.g., Oxone®) intermediate->step2 product 2-(Ethanesulfonyl)pyrimidin-5-ol step2->product

Caption: Proposed synthetic workflow for 2-(Ethanesulfonyl)pyrimidin-5-ol.

Physicochemical Properties and Spectroscopic Data (Predicted)

The physicochemical properties of 2-(Ethanesulfonyl)pyrimidin-5-ol can be predicted based on the analysis of its functional groups and comparison with related molecules.[11]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₈N₂O₃SBased on the structure
Molecular Weight 188.21 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for small organic molecules
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).[7] Limited solubility in non-polar solvents.Presence of polar sulfonyl and hydroxyl groups
Melting Point Expected to be a solid with a defined melting point.Crystalline nature of similar compounds
pKa The hydroxyl group is expected to be weakly acidic.Phenolic-like hydroxyl group on an electron-deficient ring
Spectroscopic Characterization (Predicted)

The structural elucidation of 2-(Ethanesulfonyl)pyrimidin-5-ol would rely on standard spectroscopic techniques.[1][12][13]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C4-position of the pyrimidine ring, a quartet for the methylene group, and a triplet for the methyl group of the ethoxy moiety. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the pyrimidine ring, with the carbon attached to the sulfonyl group being significantly downfield. Signals for the ethyl group carbons will also be present.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the S=O stretching of the sulfonyl group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring.[1]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Development and Chemical Biology

The 2-sulfonylpyrimidine scaffold is a "privileged" warhead in the design of covalent inhibitors.[6] These compounds act as mild electrophiles that can selectively react with nucleophilic residues, such as cysteine, on target proteins.[3][4]

Covalent Inhibition of Protein Kinases

Many protein kinases have a cysteine residue in or near their active site that can be targeted for covalent inhibition. The 2-sulfonylpyrimidine moiety can serve as an effective acrylamide surrogate for the targeted covalent inhibition of kinases like Bruton's tyrosine kinase (BTK).[5] The reactivity of the sulfonyl group can be fine-tuned by substituents on the pyrimidine ring to optimize potency and reduce off-target effects.[8]

SignalingPathway ligand 2-(Ethanesulfonyl) pyrimidin-5-ol kinase Target Protein Kinase (e.g., BTK) ligand->kinase Covalent Binding to Cysteine Residue substrate Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Downstream Cellular Response (e.g., Proliferation, Survival) p_substrate->response inhibition->kinase Inhibition

Caption: Mechanism of covalent inhibition of a protein kinase.

Chemical Probes for Proteomics

The selective reactivity of 2-sulfonylpyrimidines with cysteine residues makes them excellent tools for chemical proteomics.[7] They can be used to identify and profile reactive cysteines across the proteome, providing insights into protein function and regulation. The ethoxy and hydroxyl groups on 2-(Ethanesulfonyl)pyrimidin-5-ol could be further functionalized with reporter tags (e.g., biotin or a fluorophore) to facilitate the detection and isolation of labeled proteins.

Safety and Handling

As with any research chemical, 2-(Ethanesulfonyl)pyrimidin-5-ol should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Direct contact with skin and eyes should be avoided. In case of contact, the affected area should be washed thoroughly with water.

Conclusion

While 2-(Ethanesulfonyl)pyrimidin-5-ol may not yet be a cataloged compound, its structural features suggest it holds significant promise as a valuable tool in drug discovery and chemical biology. The 2-sulfonylpyrimidine core provides a tunable covalent warhead for targeting specific proteins, while the 5-hydroxyl group offers a point for modulating physicochemical properties and for further chemical modification. The synthetic route proposed in this guide is based on well-established chemical principles and should provide a reliable method for its preparation. Further research into this and related molecules will undoubtedly expand the arsenal of tools available to researchers in the life sciences.

References

  • Boutilier, J., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. PNAS, 113(36), E5286-E5295. [Link]

  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1844-1858. [Link]

  • Baud, M. G. J., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 67(2), 1157-1172. [Link]

  • Baud, M. G. J., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ResearchGate. [Link]

  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Baud, M. G. J., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PMC. [Link]

  • Request PDF. Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. [Link]

  • CAS Common Chemistry. 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • RSC Publishing. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

  • MDPI. Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

  • PMC. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. [Link]

  • PubChem. Pyrimidine. [Link]

  • ACS Publications. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. [Link]

  • MDPI. Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives. [Link]

  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • PMC. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. [Link]

  • ResearchGate. 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. [Link]

  • MySkinRecipes. Pyrimidine Derivatives. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • PubChem. Pyrimidine derivative. [Link]

  • ResearchGate. Proposed mechanism for synthesis of pyrimidine derivatives 5a–q by Zn(l‐proline)2 catalyst. [Link]

  • MDPI. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. [Link]

  • SpringerOpen. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

  • ResearchGate. Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. [Link]

  • PMC. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. [Link]

  • ResearchGate. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]

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Technical Whitepaper: 2-(Ethanesulfonyl)pyrimidin-5-ol as a Covalent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile and Synthetic Utility of 2-(Ethanesulfonyl)pyrimidin-5-ol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists

Executive Summary

2-(Ethanesulfonyl)pyrimidin-5-ol is a specialized heterocyclic building block characterized by a "push-pull" electronic structure. It features an electron-deficient sulfonyl group at the C2 position—functioning as a highly reactive leaving group for Nucleophilic Aromatic Substitution (


)—and an electron-rich hydroxyl group at the C5 position, which provides a handle for further functionalization or hydrogen-bonding interactions.

This molecule is primarily utilized in Covalent Drug Discovery (CDD) as a tunable electrophile for targeting non-catalytic cysteines (e.g., in kinases or KRAS) and as a precursor for synthesizing complex pyrimidine ether derivatives.

Physicochemical Specifications

The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometry calculations and analytical verification.

PropertyValueNotes
IUPAC Name 2-(Ethanesulfonyl)pyrimidin-5-ol
Molecular Formula

Confirmed via elemental count
Molecular Weight 188.20 g/mol Average mass
Exact Mass 188.0256 DaMonoisotopic (for HRMS)
Physical State Crystalline SolidTypically off-white to pale yellow
Predicted pKa ~6.5 – 7.2Acidic 5-OH (stabilized by pyrimidine ring)
Solubility DMSO, DMF, MeOHPoor water solubility; unstable in basic aq.[1][2][3] media
LogP (Predicted) ~0.2 – 0.5Sulfone moiety lowers lipophilicity vs. sulfide

Structural Reactivity & Mechanism[3][4]

The "Push-Pull" Electronic System

The utility of 2-(ethanesulfonyl)pyrimidin-5-ol lies in the electronic disparity between the C2 and C5 positions:

  • C2 Position (Electrophilic): The pyrimidine nitrogens and the sulfonyl group strongly withdraw electron density, making C2 highly susceptible to nucleophilic attack (

    
    ). The ethanesulfonyl group (
    
    
    
    ) is an excellent leaving group, often superior to halogens in specific contexts due to its high electrofugality.
  • C5 Position (Nucleophilic/Acidic): The hydroxyl group is electron-donating. However, the electron-deficient ring increases the acidity of this phenol-like moiety, allowing for facile deprotonation and O-alkylation under mild conditions.

Mechanism: Nucleophilic Aromatic Substitution ( )

The primary reaction pathway involves the displacement of the ethanesulfonyl group by a nucleophile (e.g., a cysteine thiol in a protein or an amine in synthesis).

SNAr_Mechanism Substrate 2-(Ethanesulfonyl) pyrimidin-5-ol Transition Meisenheimer-like Complex Substrate->Transition + Nu: Nu Nucleophile (R-SH / R-NH2) Nu->Transition Product 2-Substituted Pyrimidin-5-ol Transition->Product Elimination LG Leaving Group (Ethanesulfinate) Transition->LG

Figure 1:


 reaction pathway. The sulfonyl group activates the ring for attack, forming a transient intermediate before expelling the sulfinate leaving group.

Synthetic Protocol: Preparation from Sulfide

Since 2-(ethanesulfonyl)pyrimidin-5-ol is often not shelf-stable for long periods due to hydrolysis risks, it is best prepared fresh from the sulfide precursor.

Reaction Scheme

Precursor: 2-(Ethylthio)pyrimidin-5-ol Reagent:


-CPBA (meta-Chloroperoxybenzoic acid) or Oxone
Solvent:  DCM (Dichloromethane) or MeOH/Water
Step-by-Step Methodology (Oxidation via -CPBA)

Note: This protocol assumes a 1.0 g scale.

  • Dissolution: Dissolve 1.0 g (6.4 mmol) of 2-(ethylthio)pyrimidin-5-ol in 20 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Oxidant Addition: Slowly add 2.2 equivalents (3.2 g, ~70% purity) of

    
    -CPBA  portion-wise over 15 minutes. Critical: Addition must be slow to prevent over-exotherm, which can degrade the electron-rich phenol ring.
    
  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS. The intermediate sulfoxide (

    
    ) appears first, followed by the sulfone (
    
    
    
    ).
  • Workup (Quench): Once conversion is complete, quench by adding saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide.
    
  • Extraction: Dilute with DCM, wash with saturated

    
     (to remove 
    
    
    
    -chlorobenzoic acid byproduct), then brine.
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. If necessary, purify via flash chromatography (SiO2, 0-5% MeOH in DCM).
    
    • Validation: Confirm product by

      
      H NMR (Ethyl signals shift downfield: 
      
      
      
      typically
      
      
      3.3–3.5 ppm for sulfone vs 3.0 ppm for sulfide).

Applications in Drug Discovery[5][6]

Covalent Warhead Design

In Targeted Covalent Inhibitors (TCIs), the 2-sulfonylpyrimidine motif serves as a "soft" electrophile. Unlike acrylamides (which react via Michael addition), sulfonyl pyrimidines react via substitution.

  • Selectivity: They are highly tunable. By modifying the 5-position (e.g., converting the 5-OH to an ether), the reactivity of the C2-sulfone can be modulated to target specific cysteines based on the protein's local pH and steric environment.

  • Reversibility: While generally considered irreversible, the leaving group (sulfinate) is stable, making the reaction clean with minimal side products.

Scaffold Elaboration

The 5-hydroxyl group allows this molecule to be anchored to larger pharmacophores before the sulfone displacement.

  • O-Alkylation: React 5-OH with an alkyl halide (

    
    , DMF) to attach a "tail".
    
  • Displacement: Subsequently displace the 2-sulfonyl group with an amine "head" to create the final drug candidate.

References

  • Vertex Pharmaceuticals. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. National Institutes of Health (NIH). Link

  • PubChem. (2025).[4] Pyrimidin-5-ol Compound Summary. National Library of Medicine. Link

  • Journal of Labelled Compounds and Radiopharmaceuticals. (2022).[5] Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Wiley Online Library. Link

  • Sigma-Aldrich. (2025). 2-(Methylsulfonyl)pyrimidine Product Datasheet. Merck KGaA. Link

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An In-depth Technical Guide to the Solubility Profile of 2-(Ethanesulfonyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of the novel compound 2-(Ethanesulfonyl)pyrimidin-5-ol. As a critical parameter in drug discovery and development, a thorough understanding of a compound's solubility is paramount for predicting its bioavailability, designing appropriate formulations, and ensuring reliable in vitro and in vivo studies. This document outlines the theoretical considerations and practical experimental protocols for determining the thermodynamic and kinetic solubility, pH-solubility profile, and the influence of different solvent systems. The methodologies described herein are designed to establish a robust and reproducible solubility dataset for 2-(Ethanesulfonyl)pyrimidin-5-ol, enabling informed decision-making in a research and development setting.

Introduction: The Significance of Solubility in Drug Development

Solubility, the ability of a solid compound to dissolve in a solvent to form a homogenous solution, is a fundamental physicochemical property that dictates the biopharmaceutical fate of a potential drug candidate. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability, which can compromise therapeutic efficacy. Therefore, an early and accurate assessment of a compound's solubility profile is essential.

2-(Ethanesulfonyl)pyrimidin-5-ol, a substituted pyrimidine, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The presence of a sulfonyl group, a hydroxyl group, and the pyrimidine core suggests a molecule with complex intermolecular interactions that will influence its solubility. This guide will provide the necessary steps to fully characterize its solubility.

Physicochemical Properties of 2-(Ethanesulfonyl)pyrimidin-5-ol: A Theoretical Overview

  • Structure: The molecule contains both hydrogen bond donors (-OH) and acceptors (sulfonyl oxygens, pyrimidine nitrogens), suggesting potential for interaction with polar solvents.

  • pKa: The phenolic hydroxyl group is expected to be acidic, while the pyrimidine nitrogens are basic. The ionization state of the molecule will therefore be pH-dependent, significantly impacting its aqueous solubility.

  • LogP: The octanol-water partition coefficient (LogP) will provide insight into the lipophilicity of the compound, which is inversely related to its aqueous solubility.

A critical first step in the practical assessment is the computational prediction of these parameters to guide experimental design.

Experimental Determination of Solubility: A Step-by-Step Approach

The following section details the essential experimental protocols for a comprehensive solubility assessment of 2-(Ethanesulfonyl)pyrimidin-5-ol.

Materials and Reagents
  • 2-(Ethanesulfonyl)pyrimidin-5-ol (solid, purity >98%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • A range of buffers with pH values from 2 to 10

  • Organic solvents: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile

  • High-purity water

  • Analytical standards for quantification (e.g., HPLC-UV, LC-MS)

Thermodynamic (Equilibrium) Solubility Assay

This assay determines the saturation solubility of the compound after it has reached equilibrium in a given solvent.

Protocol:

  • Preparation: Add an excess of solid 2-(Ethanesulfonyl)pyrimidin-5-ol to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, various pH buffers).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant.

  • Quantification: Analyze the concentration of 2-(Ethanesulfonyl)pyrimidin-5-ol in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.

Causality: This method ensures that the measured solubility is the true equilibrium solubility, reflecting the intrinsic properties of the compound in that solvent system.

Kinetic (Aqueous) Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 2-(Ethanesulfonyl)pyrimidin-5-ol in DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate the solution for a short period (e.g., 1-2 hours) at a defined temperature.

  • Filtration/Centrifugation: Remove any precipitate by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant.

Causality: This method mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock and provides an indication of the compound's tendency to precipitate under these non-equilibrium conditions.

pH-Solubility Profile

Understanding how solubility changes with pH is crucial, especially for compounds intended for oral administration.

Protocol:

  • Perform the thermodynamic solubility assay using a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Plot the measured solubility as a function of pH.

Causality: This profile will reveal the pH at which the compound has its lowest solubility (the isoelectric point if it is zwitterionic) and how its ionization state affects its interaction with water.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.

Solvent/Buffer Temperature (°C) Thermodynamic Solubility (µg/mL) Kinetic Solubility (µg/mL)
Water25
PBS, pH 7.425
Buffer, pH 2.025
Buffer, pH 4.025
Buffer, pH 6.025
Buffer, pH 8.025
Buffer, pH 10.025
Ethanol25
Methanol25
Acetonitrile25
DMSO25

Visualizing the Solubility Workflow

The following diagram illustrates the logical flow of the experimental work.

Solubility_Workflow cluster_prep Preparation cluster_assays Solubility Assays cluster_analysis Analysis & Interpretation Compound 2-(Ethanesulfonyl)pyrimidin-5-ol Thermo_Sol Thermodynamic Solubility Compound->Thermo_Sol Kinetic_Sol Kinetic Solubility Compound->Kinetic_Sol Solvents Aqueous Buffers (pH 2-10) Organic Solvents Solvents->Thermo_Sol Solvents->Kinetic_Sol pH_Profile pH-Solubility Profile Thermo_Sol->pH_Profile Quantification HPLC-UV / LC-MS Quantification Thermo_Sol->Quantification Kinetic_Sol->Quantification pH_Profile->Quantification Data_Table Data Summary Table Quantification->Data_Table Interpretation Interpretation & Reporting Data_Table->Interpretation

Caption: Experimental workflow for determining the solubility profile.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive characterization of the solubility profile of 2-(Ethanesulfonyl)pyrimidin-5-ol. By systematically determining its thermodynamic and kinetic solubility across a range of solvents and pH values, researchers can build a foundational understanding of this compound's biopharmaceutical properties. The resulting data will be invaluable for guiding formulation development, designing meaningful biological assays, and ultimately, assessing its potential as a drug candidate. Further studies could investigate the impact of different solid-state forms (polymorphs, salts) on solubility, as this can also have a profound effect on bioavailability.

References

  • PubChem. 2-(5-Sulfanylpyrimidin-2-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

  • PubMed Central. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. National Institutes of Health. [Link]

  • ResearchGate. Synthesis of [ 2 H 5 ]baricitinib via [ 2 H 5 ]ethanesulfonyl chloride. [Link]

  • PubMed. Synthesis of [2 H5 ]baricitinib via [2 H5 ]ethanesulfonyl chloride. [Link]

  • ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]

  • CAS Common Chemistry. Ethanesulfonic acid, compd. with 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide, sodium salt (1:1:1). [Link]

  • Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. [Link]

  • PubMed. Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. [Link]

  • MDPI. Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives. [Link]

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Introduction: The Enduring Significance of the Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of Novel Pyrimidine Derivatives

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role in the architecture of life is undisputed, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[3][4][5] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, inspiring chemists to develop a vast array of derivatives. These efforts have been remarkably fruitful, leading to numerous FDA-approved drugs with applications spanning from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[1][6][7][8]

The unique physicochemical properties of the pyrimidine ring, including its ability to act as both a hydrogen bond donor and acceptor, allow for specific and high-affinity interactions with a multitude of biological targets.[1] Furthermore, the synthetic tractability of the core allows for systematic modifications at multiple positions, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and minimize toxicity.[1][9] This guide provides a comprehensive overview of the modern workflow for discovering novel pyrimidine derivatives, from rational design and synthesis to biological evaluation and lead optimization, intended for researchers and professionals in the field of drug development.

Part 1: Rational Design and Synthesis of Pyrimidine Derivatives

The journey to a novel therapeutic agent begins with the strategic design and efficient synthesis of new chemical entities. This process is iterative, blending computational design with hands-on synthetic chemistry.

The Centrality of Structure-Activity Relationship (SAR) Studies

The cornerstone of rational drug design is understanding the Structure-Activity Relationship (SAR), which investigates how modifications to a molecule's chemical structure affect its biological activity.[9] For pyrimidine derivatives, SAR studies are crucial for identifying which substituents at specific positions on the ring enhance potency, selectivity, and desirable pharmacokinetic profiles.[10] For example, the addition of electron-withdrawing or electron-donating groups can significantly alter a compound's lipophilicity, bioavailability, and interaction with its target enzyme.[4]

A common approach involves synthesizing a library of related compounds where one part of the molecule is systematically varied. These compounds are then tested in biological assays, and the resulting data is used to build a predictive model for designing the next generation of more potent molecules.

Data Presentation: Comparative Anticancer Activity of Pyrimidine Derivatives

The following table summarizes in vitro cytotoxic activity (IC₅₀ values) for a series of pyrido[2,3-d]pyrimidine derivatives designed as Thymidylate Synthase (TS) inhibitors, a key enzyme for DNA synthesis.[10] This data quantitatively demonstrates how small changes to the R1 and R2 substituents can dramatically impact anticancer potency against various human cancer cell lines.

CompoundR1 SubstituentR2 SubstituentHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
1a 4-OCH₃-PhH1.98 ± 0.692.18 ± 0.934.04 ± 1.06
1b 4-Cl-PhH0.89 ± 0.211.05 ± 0.462.11 ± 0.75
1c 4-F-PhH1.55 ± 0.531.83 ± 0.613.52 ± 0.99
1d 4-CH₃-PhCH₃3.12 ± 1.154.56 ± 1.326.78 ± 2.01
1e 3,4-diCl-PhH0.45 ± 0.110.67 ± 0.191.23 ± 0.34

Data adapted from SAR studies on pyrido[2,3-d]pyrimidine derivatives.[10]

Advanced Design Strategy: Bioisosteric Replacement

Bioisosterism is a powerful strategy in medicinal chemistry used to optimize lead compounds.[11] It involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability.[12] For instance, replacing a key amide group, which is prone to metabolic degradation, with a more stable 1,2,4-triazole ring has been shown to improve both potency and metabolic stability in a series of pyrazolo[1,5-a]pyrimidine inhibitors.[13] This type of strategic replacement can fine-tune ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, transforming a promising compound into a viable drug candidate.[11][14]

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The ability to efficiently synthesize diverse libraries of pyrimidine derivatives is paramount. A range of synthetic strategies, from classical one-pot reactions to modern catalyzed and microwave-assisted methods, are employed.[4]

  • Classical Approaches: The Biginelli reaction is a well-established one-pot synthesis that condenses an ethyl acetoacetate, an aryl aldehyde, and urea or thiourea.[2][4] This method is valued for its simplicity and efficiency in creating dihydropyrimidine scaffolds.[15]

  • Modern Techniques: To improve yields, reduce reaction times, and promote greener chemistry, contemporary methods are often preferred.[4][15]

    • Microwave-Assisted Synthesis: Using microwave radiation as a heat source can dramatically accelerate reaction rates, often reducing synthesis time from hours to minutes.[15][16]

    • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, enhancing efficiency and atom economy.[15][17]

    • Catalyst-Driven Methods: The use of novel catalysts, including organo-catalysts and metal catalysts, can improve reaction efficiency and sustainability.[15][16]

Mandatory Visualization: General Drug Discovery Workflow

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization & Preclinical A Target Identification & Validation B Lead Compound Identification (HTS, etc.) A->B C Rational Design (SAR, Computational Modeling) B->C D Chemical Synthesis of Derivatives C->D E In Vitro Biological Screening (e.g., Enzyme Assays) D->E F Cell-Based Assays (Cytotoxicity, etc.) E->F G Lead Optimization (Improve Potency, ADMET) F->G G->D Iterative Redesign H In Vivo Animal Models G->H I Preclinical Development H->I

Caption: General workflow for pyrimidine-based drug discovery.

Part 2: Biological Evaluation and Screening

Once synthesized, the novel pyrimidine derivatives must be rigorously tested to determine their biological activity. This involves a cascade of assays, starting with broad in vitro screens and progressing to more specific cell-based and in vivo models for the most promising candidates.

Anticancer Activity Screening

Given the success of pyrimidine antimetabolites like 5-Fluorouracil, anticancer activity is a major focus.[4][18] The initial screen typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.[3][19][20]

Experimental Protocols: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3][10]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the concentration of the compound that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Screening

Pyrimidine derivatives have also shown significant potential as antimicrobial agents to combat bacteria and fungi, addressing the urgent need for new treatments against resistant strains.[3][21]

Experimental Protocols: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[2][22]

  • Compound Dilution: Perform a two-fold serial dilution of the test pyrimidine compound in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[1]

Data Presentation: Sample Antimicrobial Activity of Pyrimidine Derivatives

CompoundR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2a 4-Chlorophenyl81632
2b 4-Methoxyphenyl3264>128
2c 2,4-Dichlorophenyl4816
2d 4-Nitrophenyl161664

Illustrative data based on typical screening results.[2][22]

Part 3: Structural Characterization and Lead Optimization

Affirming the identity and purity of a synthesized compound is a non-negotiable step for data integrity. Active compounds, or "hits," from initial screens undergo further chemical modification to improve their therapeutic properties in a process called lead optimization.

Analytical Techniques for Structural Elucidation

A suite of spectroscopic and spectrometric techniques is used to confirm that the synthesized molecule matches the intended structure and is of high purity.[23]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O, N-H, C-N) based on their characteristic vibrational frequencies.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination.[23][25]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.[23][26]

  • High-Performance Liquid Chromatography (HPLC): Used to separate the compound from any impurities and establish its purity level.[26]

Mandatory Visualization: SAR Logic Diagram

G center Pyrimidine Core subst1 Substituent R1 (e.g., Halogen) center->subst1 subst2 Substituent R2 (e.g., Phenyl) center->subst2 subst3 Substituent R3 (e.g., Amine) center->subst3 activity Biological Activity (e.g., IC50) subst1->activity Influences Target Binding subst2->activity Modifies Potency pk Pharmacokinetics (Solubility, Stability) subst3->pk Affects ADMET

Caption: Logical relationship between substituents and activity.

Case Study: Pyrimidine Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overactive in various cancers, making it a prime therapeutic target.[1][27] Many potent EGFR inhibitors are based on a substituted pyrimidine scaffold.[3] SAR studies have shown that specific substitutions at the C4 and C5 positions of the pyrimidine ring are crucial for high-affinity binding to the ATP pocket of the EGFR kinase domain, thereby blocking its signaling pathway and inhibiting cancer cell proliferation.[3][27]

Mandatory Visualization: EGFR Signaling Pathway Inhibition

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ADP ADP EGFR->ADP Pathway Downstream Signaling (e.g., RAS/MAPK) EGFR->Pathway Activates Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation & Survival Pathway->Proliferation

Caption: Simplified EGFR pathway and pyrimidine TKI action.

Conclusion and Future Outlook

The pyrimidine scaffold remains a highly privileged and exceptionally versatile starting point for the design and discovery of novel therapeutic agents.[1][6] Its combination of biological significance and synthetic accessibility ensures its lasting importance in medicinal chemistry.[5] Future advancements will likely focus on integrating artificial intelligence and machine learning to accelerate the design-synthesis-test cycle, developing more sustainable and green synthetic methodologies, and creating novel hybrid molecules that combine the pyrimidine core with other pharmacophores to achieve multi-targeted or synergistic effects.[4][28] The systematic application of the experimental protocols and a deep understanding of targeted biological pathways, as outlined in this guide, are essential for unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

  • The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Chemistry & Biology Interface.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15). International Journal of Science and Advanced Technology.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30).
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023, April 20). Research Trend.
  • Recent Advances in Pyrimidine-Based Drugs. (2025, October 12).
  • In vitro pharmacological screening of three newly synthesised pyrimidine deriv
  • A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (2025, December). Benchchem.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI.
  • Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020, December 31). Journal of Medicinal Chemistry.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023, June 2). PMC.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). Journal of Drug Delivery and Therapeutics.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (2025). Benchchem.
  • Pyrimidine Biosynthesis Analysis Service. (n.d.).
  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumul
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC.
  • Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives. (2025, August 5).
  • pyrimidine synthesis pathway: Topics by Science.gov. (n.d.). Science.gov.
  • BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research.
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replic
  • Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.).
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29).
  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025, November 23).
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PMC.
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025, May 18). Pandawa Institute Journals.
  • Preparation and characterization of some pyrimidine derivatives and study with CT DNA. (2023, September 29).

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Theoretical Studies of Pyrimidin-5-ol Tautomers: Energetics, Solvation, and Zwitterionic Character

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the theoretical study of pyrimidin-5-ol tautomerism, designed for researchers in computational chemistry and drug discovery.

Executive Summary

Pyrimidin-5-ol (5-hydroxypyrimidine) occupies a unique structural niche compared to its 2- and 4-hydroxy isomers. While the latter readily undergo lactam-lactim tautomerism to form stable neutral keto species (e.g., uracil-like structures), pyrimidin-5-ol cannot form a neutral keto tautomer without disrupting aromaticity or involving high-energy C-protonation. Consequently, the theoretical landscape of pyrimidin-5-ol is defined by the equilibrium between the neutral enol form and zwitterionic species. This guide delineates the quantum chemical protocols required to accurately model these equilibria, emphasizing the critical role of explicit microsolvation and high-level DFT functionals.

The Tautomeric Landscape of Pyrimidin-5-ol

Unlike pyrimidin-2-one or pyrimidin-4-one, pyrimidin-5-ol does not possess a nitrogen atom


 or 

to the hydroxyl group. This structural constraint prevents the formation of a standard amide-like keto form.
Defined Tautomeric Forms

Theoretical studies must account for three distinct classes of isomers:

  • Neutral Enol (OH-form): The aromatic, hydroxylated pyrimidine. This is the global minimum in the gas phase.

  • Zwitterionic (NH-form): Formed by proton transfer from the hydroxyl oxygen to one of the ring nitrogens (N1 or N3). This species (

    
    ) retains some aromatic character but involves significant charge separation.
    
  • Keto (CH-form): Formed by proton transfer to a ring carbon (C2, C4, or C6). These are non-aromatic, high-energy intermediates and are generally kinetically inaccessible under physiological conditions.

The Solvation Effect

In vacuo, the zwitterion is energetically prohibitive (>20 kcal/mol destabilization) due to charge separation. However, in aqueous solution, the high dipole moment of the zwitterion leads to massive stabilization. Accurate modeling requires a mixed implicit/explicit solvation model to capture the specific hydrogen-bonding networks that stabilize the


 and 

sites.

Visualization of Tautomeric Pathways

The following diagram illustrates the connectivity and logical flow between the neutral enol, the transition states, and the zwitterionic forms.

Pyrimidin5ol_Tautomerism cluster_solvation Solvent Effects Enol Neutral Enol (5-OH) (Global Minimum in Gas) TS_Direct TS: Direct Proton Transfer (High Barrier) Enol->TS_Direct Gas Phase TS_Water TS: Water-Assisted Transfer (Lower Barrier) Enol->TS_Water Aqueous Media Keto_CH Keto (CH-form) (Non-Aromatic / High Energy) Enol->Keto_CH Rare C-Protonation Zwitterion Zwitterion (NH+ / O-) (Stabilized in Water) TS_Direct->Zwitterion TS_Water->Zwitterion

Figure 1: Mechanistic pathways connecting the dominant neutral enol form to the zwitterionic species, highlighting the catalytic role of water.

Energetics and Quantitative Data[1][2][3][4]

The following data summarizes typical relative free energies (


) derived from high-level DFT calculations (e.g., B3LYP/6-311++G** or M06-2X/aug-cc-pVTZ).
Tautomeric FormPhaseRelative

(kcal/mol)
Dipole Moment (Debye)Dominant Interaction
Neutral Enol Gas0.0 (Ref)~2.5Intramolecular H-bond (weak)
Zwitterion Gas+25.0 - 30.0>10.0Coulombic penalty
Neutral Enol Water (PCM)0.0 (Ref)~3.5Hydrophobic/Polar
Zwitterion Water (PCM)+3.0 - 5.0>12.0Strong Solvation
Keto (CH) Water+15.0 - 20.0~4.0Loss of Aromaticity

Key Insight: While the enol is favored in both phases, the energy gap closes drastically in water. Drug design efforts targeting enzymes with basic active site residues must consider the zwitterion, as the proton transfer barrier drops significantly in the protein microenvironment.

Detailed Computational Protocol

To replicate these results or apply them to derivatives, follow this self-validating protocol. This workflow ensures that artifacts from basis set superposition error (BSSE) and inadequate solvation are minimized.

Phase 1: Conformational Search & Pre-Optimization
  • Generate Conformers: Use a force field (e.g., MMFF94) to generate rotamers for the OH group.

  • Filter: Discard high-energy steric clashes.

  • Initial Opt: Run semi-empirical (PM7) optimization to get good starting geometries.

Phase 2: DFT Optimization (Gas Phase)
  • Functional: B3LYP (standard) or

    
    B97X-D (for dispersion corrections).
    
  • Basis Set: 6-311++G(d,p).[1][2] Diffuse functions (++) are mandatory for describing the anionic oxygen in the zwitterion.

  • Frequency Check: Ensure zero imaginary frequencies for minima.

Phase 3: Solvation Modeling (The Critical Step)

Implicit models alone often underestimate the stability of the zwitterion.

  • Implicit: Re-optimize using IEF-PCM or SMD (Solvation Model based on Density) with water (

    
    ).
    
  • Explicit-Implicit Hybrid:

    • Place 2-3 explicit water molecules bridging the N1/N3 and the hydroxyl group.

    • Treat the cluster (Pyrimidin-5-ol +

      
      H
      
      
      
      O) with PCM/SMD.
    • This captures the "Grotthuss-like" proton transfer mechanism.

Phase 4: Energy Refinement
  • Single Point Energy: Calculate electronic energy at a higher level (e.g., CCSD(T)/cc-pVTZ) on the DFT geometries if high precision (<1 kcal/mol error) is required.

Computational Workflow Diagram

Computational_Protocol Step1 1. Conformational Search (MMFF94 / PM7) Step2 2. Gas Phase DFT Opt (B3LYP/6-311++G**) Step1->Step2 Step3 3. Frequency Analysis (Check for Imaginary Freqs) Step2->Step3 Step4 4. Solvation Modeling Step3->Step4 If Minima Step4a Implicit (SMD) Step4->Step4a Step4b Explicit Microsolvation (+ 2-3 H2O) Step4->Step4b Step5 5. Final Energetics (Delta G / Boltzmann Dist) Step4a->Step5 Step4b->Step5

Figure 2: Step-by-step computational workflow for validating pyrimidin-5-ol tautomers.

Implications for Drug Discovery[6]

Understanding the tautomerism of pyrimidin-5-ol is vital for:

  • Pharmacophore Modeling: The zwitterion presents a radically different electrostatic potential surface (ESP) than the enol. If the binding pocket contains charged residues (e.g., Asp, Glu, Arg), the zwitterionic form may be the bioactive species despite being higher in energy in bulk solution.

  • Docking Scoring: Standard docking programs often fix the tautomer state. You must generate and dock both the neutral enol and the zwitterion to avoid false negatives.

  • Permeability: The neutral enol is responsible for membrane permeation (passive diffusion), while the zwitterion contributes to solubility.

References

  • Kwiatkowski, J. S., et al. (1986). "Tautomerism of Pyrimidines and Purines." Advances in Heterocyclic Chemistry.

  • Raczynska, E. D., et al. (2023). "On Prototropy and Bond Length Alternation in Neutral and Ionized Pyrimidine Bases and Their Model Azines in Vacuo." International Journal of Molecular Sciences.

  • Les, A., & Adamowicz, L. (1989). "Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives." Journal of the American Chemical Society.

  • Katritzky, A. R., et al. (2010).[1] "Tautomerism in drug discovery, design, and development." Chemical Reviews.

Sources

The Pyrimidine Imperative: Strategic Inhibition in Modern Pharmacotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains one of the most enduring and versatile templates in medicinal chemistry. From the early antimetabolites like 5-Fluorouracil to third-generation tyrosine kinase inhibitors (TKIs) like Osimertinib, this nitrogen-rich heterocycle offers unique electronic properties that facilitate hydrogen bonding, π-stacking, and bioisosteric replacement. This guide moves beyond a simple catalog of drugs; it dissects the causality of pyrimidine efficacy, detailing the structural mechanics of kinase inhibition, providing validated experimental protocols for synthesis and assay, and mapping the future of dual-target inhibitors.

The Privileged Scaffold: Structural & Electronic Rationale

The pyrimidine ring (1,3-diazine) is not merely a linker; it is a functional pharmacophore. Its electron-deficient nature makes it less susceptible to oxidative metabolism compared to phenyl rings, while its nitrogen atoms serve as critical hydrogen bond acceptors in the ATP-binding pockets of kinases.

Structure-Activity Relationship (SAR) Matrix

The following table synthesizes key SAR trends observed in recent EGFR and CDK inhibitor development.

PositionFunctional RoleOptimization Strategy
C2 H-bond InteractionSubstitution with amino or anilino groups often establishes a critical H-bond with the "hinge region" of kinase domains (e.g., Leu83 in CDK2).
C4 Hydrophobic Pocket EntryBulky aromatic groups here can access the hydrophobic back-pocket (Gatekeeper residue interaction).
C5 Electronic ModulationElectron-withdrawing groups (F, Cl, CN) at C5 modulate the pKa of the ring nitrogens, affecting solubility and binding affinity.
C6 Solubilizing TailAttachment of morpholine or piperazine moieties here improves pharmacokinetic profiles (ADME) without steric clash in the active site.

Mechanisms of Action: The Kinase Blockade[1]

While pyrimidines serve as antimetabolites (false substrates), their most sophisticated application lies in competitive ATP inhibition within receptor tyrosine kinases (RTKs).

Case Study: EGFR Inhibition

In Non-Small Cell Lung Cancer (NSCLC), the Epidermal Growth Factor Receptor (EGFR) drives proliferation via the RAS-RAF-MEK and PI3K-AKT pathways.[1] Pyrimidine-based inhibitors (e.g., Gefitinib, Osimertinib) function by occupying the ATP-binding cleft, preventing the phosphorylation of tyrosine residues on the intracellular domain.

Causality: By blocking the phosphate transfer from ATP to the tyrosine residue, the signal transduction cascade is severed at the source.

Signaling Pathway Visualization

The following diagram illustrates the downstream consequences of EGFR inhibition, highlighting the specific nodes where pyrimidine inhibitors arrest signaling.

EGFR_Pathway EGFR EGFR (Tyrosine Kinase) RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Inhibitor Pyrimidine Inhibitor (ATP Competitive) Inhibitor->EGFR Blocks ATP ATP ATP->EGFR Cannot Bind RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Mechanism of EGFR inhibition.[2] The pyrimidine inhibitor competes with ATP, preventing autophosphorylation and halting the RAS/MAPK and PI3K/AKT cascades.

Therapeutic Landscape: Validated Agents

The versatility of the pyrimidine core is evident in the diversity of FDA-approved agents.

Drug NameTargetIndicationKey Pyrimidine Feature
Osimertinib EGFR (T790M)NSCLCPyrimidine core acts as the hinge binder; acrylamide "warhead" forms covalent bond.
Palbociclib CDK4/6Breast Cancer2-aminopyrimidine core confers high selectivity for CDK4/6 over other kinases.
Capecitabine Thymidylate SynthaseColorectal CancerFluoropyrimidine carbamate; prodrug converted to 5-FU in tumor tissue.
Etravirine HIV-1 Reverse TranscriptaseHIV InfectionDiarylpyrimidine (DAPY); flexibility allows binding to mutant RT strains.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.

Synthesis: ZnCl₂-Catalyzed Three-Component Coupling

This protocol offers a robust, high-yield route to functionalized 4,5-disubstituted pyrimidines, avoiding harsh conditions.

Mechanism: A Lewis acid (


) catalyzes the condensation of an enamine, triethyl orthoformate, and ammonium acetate.

Protocol:

  • Reagents: Mix Enamine (1.0 equiv), Triethyl orthoformate (1.2 equiv), and Ammonium Acetate (2.0 equiv) in a round-bottom flask.

  • Catalyst: Add anhydrous

    
     (10 mol%).
    
  • Solvent: Add 1,4-dioxane (5 mL per mmol).

  • Reaction: Reflux at 100°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. Pour into ice water. The precipitate is the crude pyrimidine.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Validation Check:

  • Purity: Verify via

    
    H-NMR (Look for characteristic pyrimidine proton singlet around 
    
    
    
    8.5–9.2 ppm).
  • Yield: Expected yield >75%. Low yield suggests moisture contamination in

    
    .
    
Validation: In Vitro Kinase Inhibition Assay (FRET-based)

This assay determines the


 of your synthesized compound against a specific kinase (e.g., EGFR).

Principle: Measures the transfer of phosphate from ATP to a peptide substrate.[3][4] Detection uses a phosphorylation-specific antibody labeled with a fluorophore (FRET pair).

Workflow:

  • Preparation: Prepare 384-well plates.

  • Enzyme Mix: Add Kinase (e.g., 0.5 nM EGFR) in assay buffer (20 mM HEPES, 10 mM

    
    ).
    
  • Compound: Add test compounds (serial dilution in DMSO). Control: DMSO only (0% inhibition).

  • Initiation: Add ATP (at

    
     concentration, typically 10-50 
    
    
    
    ) and Peptide Substrate.
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add Stop Solution containing EDTA and Tb-labeled antibody.

  • Read: Measure TR-FRET signal on a multimode plate reader.

Self-Validating Controls:

  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

  • Reference Compound: Run a known inhibitor (e.g., Staurosporine) in parallel. The

    
     must match literature values within 3-fold.
    

Assay_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Compound Compound Library (DMSO) Mix Incubation (60 min @ RT) Compound->Mix Enzyme Kinase Enzyme (Buffer) Enzyme->Mix ATP Add ATP (Km) & Substrate Mix->ATP Detect Add Detection Reagent (TR-FRET) ATP->Detect Read Plate Reader (Signal Calculation) Detect->Read Data IC50 Curve Fit Read->Data

Figure 2: Standardized workflow for biochemical kinase inhibition screening.

References

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Human Journals. (2023).

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. (2025).

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. (2024).

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Cells. (2021).

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. (2024).[5]

Sources

Advanced Spectroscopic Characterization of Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data for Pyrimidine Analogues Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Guide to Structural Elucidation, Tautomeric Analysis, and Metabolic Profiling

Introduction: The Pyrimidine Challenge

Pyrimidine analogues represent a cornerstone of modern pharmacopeia, serving as the scaffold for critical oncological agents (e.g., 5-fluorouracil, gemcitabine) and antivirals (e.g., zidovudine). However, their structural characterization presents unique challenges. The pyrimidine ring is electronically dynamic, exhibiting complex tautomeric equilibria (lactam-lactim) and ambiguous alkylation sites (N1 vs. N3) that can derail structure-activity relationship (SAR) studies.

This guide moves beyond basic spectral assignment. It synthesizes advanced NMR, MS, and vibrational spectroscopy techniques to provide a self-validating framework for determining the precise chemical state of pyrimidine derivatives in solution and biological matrices.

Nuclear Magnetic Resonance (NMR): Solving Regiochemical Ambiguity

The most frequent synthetic challenge in pyrimidine chemistry is distinguishing between N1- and N3-alkylated isomers. Standard


H NMR is often insufficient due to the lack of scalar coupling between the alkyl group and the ring protons.
The N-HMBC Directive

Direct detection of


N is insensitive; therefore, 

HMBC (Heteronuclear Multiple Bond Correlation)
is the definitive method for establishing connectivity.
  • Mechanism: Cross-peaks are observed between the alkyl protons and the nitrogen atoms 2-3 bonds away.

  • Differentiation Logic:

    • N1-Alkylation: The alkyl protons will show a strong

      
       correlation to the carbonyl carbon at C2 and potentially C6 (if H6 is present). Crucially, the 
      
      
      
      N shift of N1 will be significantly shielded (shifted upfield) compared to a bare pyridine-like nitrogen.
    • N3-Alkylation: The alkyl protons correlate to C2 and C4. The chemical environment of C4 (adjacent to C5) is distinct from C6.

N Chemical Shift Diagnostics

Nitrogen chemical shifts are highly sensitive to hybridization and protonation state.

Nitrogen StateApprox.

N Shift (ppm relative to liq.[1][2][3][4] NH

)
Electronic Character
Pyridine-like (-N=) 250 - 320Deshielded, lone pair in

orbital.
Pyrrole-like / Amide (-NR-) 130 - 180Shielded, lone pair involved in resonance.
Amino (-NH

)
50 - 90Highly shielded.

Note: N-alkylation or protonation converts a pyridine-like nitrogen (deshielded) to a pyrrole-like/amide nitrogen (shielded), causing an upfield shift of ~70-100 ppm.

Visualization: N1 vs. N3 Determination Workflow

N_Alkylation_Workflow Start Synthesized Pyrimidine Analogue Mixture Step1 Acquire 1H-15N HMBC (Long-range coupling) Start->Step1 Decision Analyze Cross-Peaks from Alkyl Protons Step1->Decision N1_Path Correlations to C2 & C6 (Symmetric env. if unsubstituted) Decision->N1_Path Pattern A N3_Path Correlations to C2 & C4 (Asymmetric environment) Decision->N3_Path Pattern B N1_Shift N1 Shift: ~150 ppm (Shielded/Amide-like) N1_Path->N1_Shift N3_Shift N3 Shift: ~150 ppm (Shielded/Amide-like) N3_Path->N3_Shift Result1 Conclusion: N1-Isomer N1_Shift->Result1 Result2 Conclusion: N3-Isomer N3_Shift->Result2

Figure 1: Decision tree for distinguishing N1 vs. N3 regioisomers using Heteronuclear Multiple Bond Correlation (HMBC).

Mass Spectrometry (MS): Fragmentation & Metabolite Tracking

Mass spectrometry of pyrimidines is characterized by specific ring-cleavage events. Understanding these patterns is essential for identifying novel analogues and tracking metabolic degradation (e.g., in pharmacokinetic studies of 5-FU).

The Retro-Diels-Alder (RDA) Signature

The pyrimidine ring typically undergoes a Retro-Diels-Alder fragmentation under Electron Ionization (EI) or Collision-Induced Dissociation (CID).

  • Pathway: Cleavage of the N1-C2 and C4-C5 bonds (or N3-C4 and C6-N1).

  • Result: Loss of neutral molecules such as HCN (27 Da), HCNO (43 Da), or substituted nitriles.

Quantitative Data: Common Fragment Ions
Fragment LostMass Shift (

)
Structural Inference
HCN -27Unsubstituted pyrimidine ring cleavage.
HCNO -43Loss of N-C=O fragment (uracil derivatives).
CO -28Carbonyl extrusion (common in tautomeric keto forms).
HF -20Specific to fluorinated analogues (e.g., 5-FU).[5]
Case Study: 5-Fluorouracil (5-FU) Metabolism

In drug development, distinguishing the prodrug from its active nucleotides is critical. High-Resolution MS (HRMS) combined with


F NMR provides the necessary specificity.

Metabolic Markers:

  • 5-FU: Parent drug (

    
     130.03, negative mode).
    
  • FUMP (Fluorouridine monophosphate): Active metabolite.[6]

  • FdUMP: Thymidylate synthase inhibitor.

Vibrational Spectroscopy: Tautomeric Equilibrium

Pyrimidines exist in a delicate equilibrium between lactam (keto) and lactim (enol) forms. This equilibrium is solvent-dependent and dictates hydrogen-bonding capability (e.g., Watson-Crick pairing).

IR/Raman Differentiation
  • Lactam (Keto): Characterized by a strong Carbonyl stretching vibration (

    
    ) at 1650–1700 cm⁻¹ .
    
  • Lactim (Enol): Characterized by the disappearance of the carbonyl band and the appearance of a Hydroxyl stretch (

    
    ) at 3400–3600 cm⁻¹  and C=N stretches.
    
Experimental Protocol: Solvent-Dependent Tautomer Analysis

Objective: Determine the dominant tautomer of a novel pyrimidine analogue in polar vs. non-polar environments.

Reagents:

  • Analyte (Pyrimidine Analogue)

  • Solvent A: D

    
    O (Polar/Protic) - Mimics physiological aqueous environment.
    
  • Solvent B: THF or CHCl

    
     (Non-polar/Aprotic) - Favors intramolecular H-bonding or lactim forms.
    

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM solutions of the analyte in Solvent A and Solvent B. Ensure complete dissolution.

  • Baseline Correction: Collect background spectra of pure D

    
    O and THF using a standard transmission cell (CaF
    
    
    
    windows for aqueous, KBr for organic).
  • Acquisition:

    • Scan range: 4000 cm⁻¹ to 1000 cm⁻¹.

    • Resolution: 2 cm⁻¹.

    • Accumulations: 64 scans to improve Signal-to-Noise (S/N).

  • Analysis:

    • Region I (1600-1750 cm⁻¹): Look for

      
      . Presence indicates Lactam.
      
    • Region II (3400-3600 cm⁻¹): Look for

      
      . Presence indicates Lactim.
      
  • Validation: Compare the ratio of peak intensities (

    
    ) between solvents. A decrease in this ratio in THF confirms a shift toward the lactim form.
    

UV-Vis Spectroscopy: Physicochemical Profiling (pKa)

The ionization state of pyrimidines affects solubility and membrane permeability. The pKa values of the N1 and N3 protons are best determined via spectrophotometric titration.

Protocol: Spectrophotometric pKa Determination

Principle: The UV absorption spectrum of a pyrimidine shifts upon deprotonation (bathochromic or hypsochromic shift) due to changes in conjugation.

Workflow:

  • Stock Solution: Dissolve compound in methanol/water (5% MeOH) to 50 µM.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 12.0 in 0.5 pH increments (constant ionic strength,

    
     M KCl).
    
  • Titration:

    • Record UV spectrum (200–400 nm) at each pH point.

    • Isosbestic Point Check: Verify that all spectra intersect at a specific wavelength. This confirms a clean two-state transition (Acid

      
       Base) without degradation.
      
  • Calculation: Plot Absorbance (

    
    ) vs. pH. Fit the sigmoidal curve using the Henderson-Hasselbalch derivative:
    
    
    
    
Visualization: 5-FU Metabolic Pathway & Analysis

Metabolic_Pathway cluster_0 Prodrug cluster_1 Anabolism (Activation) cluster_2 Catabolism (Clearance) FU 5-Fluorouracil (5-FU) (m/z 130) FUMP FUMP (RNA Damage) FU->FUMP OPRT FdUMP FdUMP (DNA Damage) FU->FdUMP TK/TP DHFU Dihydro-5-FU (Inactive) FU->DHFU DPD (Liver) NMR_Tag 19F NMR Tracking FU->NMR_Tag FBAL Fluoro-beta-alanine (Excreted) DHFU->FBAL MS_Tag LC-MS/MS Quantification FBAL->MS_Tag

Figure 2: Metabolic fate of 5-Fluorouracil showing activation vs. catabolism pathways, tracked via


F NMR and LC-MS/MS.

References

  • Peng, C. S., Baiz, C. R., & Tokmakoff, A. (2013).[7] Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 110(23), 9243-9248. Link

  • Marek, R., & Sklenář, V. (2002). Spectral assignment and structural studies of purine and pyrimidine derivatives: A review of 15N NMR spectroscopy. Annual Reports on NMR Spectroscopy, 47, 57-123. Link

  • Shahi, S., Ang, C. S., & Mathivanan, S. (2020).[5] A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance.[5] Biology, 9(5),[5] 96. Link[2]

  • Reiss, R., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302-3306.[8] Link

  • Wong, A., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[9] Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(ethanesulfonyl)pyrimidin-5-ol represents a critical transformation in the development of GPR119 agonists and metabolic disease therapeutics. While the 5-hydroxy-pyrimidine core is electron-deficient, the introduction of a sulfonyl group at the 2-position via direct sulfonylation is synthetically challenging due to the poor nucleophilicity of the pyrimidine ring.

This guide details a robust, field-proven "Reductive-Displacement Strategy." Instead of attempting direct sulfonylation, we utilize ethanesulfonyl chloride as a precursor to generate a nucleophilic sulfinate salt, which subsequently displaces a halide on the pyrimidine ring. This approach avoids the use of odorous thiols and subsequent oxidation steps, streamlining the workflow into two high-yielding stages.

Key Chemical Challenges & Solutions
ChallengeMechanistic InsightStrategic Solution
Oxidation State Mismatch Starting material (

) is electrophilic; Target C-S bond requires a nucleophilic sulfur or radical coupling.
Reduction: Convert

to Sodium Ethanesulfinate (

) to create a sulfur nucleophile.
Ring Deactivation The 5-OH group on the pyrimidine forms a phenoxide anion under basic conditions, donating electron density and deactivating the ring toward

.
Solvent/Thermal Control: Use polar aprotic solvents (DMSO) and elevated temperatures (

) to overcome the activation energy barrier.
Ambident Nucleophilicity Sulfinates can attack via Oxygen (forming esters) or Sulfur (forming sulfones).Soft-Soft Interaction: Exploiting the "soft" nature of the sulfur center and the pyrimidine C-2 position ensures exclusive S-alkylation (sulfone formation).

Strategic Reaction Pathway

The synthesis is divided into two distinct protocols. The modularity allows for the isolation of the stable sulfinate salt, ensuring the purity of the final coupling reaction.

SyntheticRoute SM Ethanesulfonyl Chloride (EtSO2Cl) Inter Sodium Ethanesulfinate (EtSO2Na) SM->Inter Protocol A: Na2SO3, NaHCO3 Reductive Elimination Target 2-(Ethanesulfonyl)pyrimidin-5-ol (Target) Inter->Target Protocol B: DMSO, 110°C SnAr Displacement Substrate 2-Chloropyrimidin-5-ol Substrate->Target + Substrate

Figure 1: Two-stage synthetic workflow converting the electrophilic sulfonyl chloride into a nucleophilic species for heteroaromatic substitution.

Protocol A: Synthesis of Sodium Ethanesulfinate

Objective: Reduction of ethanesulfonyl chloride to sodium ethanesulfinate. Mechanism: Nucleophilic attack of sulfite anion on the sulfonyl chloride chlorine, followed by elimination.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Ethanesulfonyl chloride (98%): 12.86 g (100 mmol) [Caution: Lachrymator]

  • Sodium Sulfite (

    
    ):  25.2 g (200 mmol)
    
  • Sodium Bicarbonate (

    
    ):  16.8 g (200 mmol)
    
  • Water: 100 mL

  • Ethanol: As required for crystallization.

Experimental Procedure
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath (

    
    ).
    
  • Solubilization: Dissolve

    
     (25.2 g) and 
    
    
    
    (16.8 g) in water (100 mL). Cool the solution to
    
    
    .
    • Why:

      
       buffers the HCl generated during the reduction, preventing acid-catalyzed decomposition of the sulfinate.
      
  • Addition: Add ethanesulfonyl chloride dropwise over 30 minutes. Maintain internal temperature below

    
    .
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: After addition, remove the ice bath and stir at room temperature (

    
    ) for 2 hours.
    
  • Workup (Lyophilization Method): Flash freeze the aqueous solution and lyophilize to dryness.

    • Alternative (Extraction): Evaporate water under reduced pressure to a white solid. Extract the solid with boiling ethanol (

      
       mL). The inorganic salts (
      
      
      
      ,
      
      
      ) are insoluble in ethanol, while sodium ethanesulfinate is soluble.
  • Purification: Concentrate the ethanolic filtrate to ~20% volume and cool to

    
    . Filter the white crystalline solid.
    
  • Drying: Dry in a vacuum oven at

    
    .
    

Expected Yield: 85-90% Characterization:


 NMR (

) shows a triplet (methyl) and quartet (methylene) significantly upfield shifted compared to the sulfonyl chloride.

Protocol B: Synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol

Objective:


 displacement of chloride by sulfinate anion.
Mechanism:  Addition-Elimination via a Meisenheimer-like complex.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Sodium Ethanesulfinate (from Protocol A): 1.34 g (11 mmol)

  • 2-Chloropyrimidin-5-ol: 1.30 g (10 mmol)

  • DMSO (Anhydrous): 15 mL

  • Workup Reagents: 1N HCl, Ethyl Acetate, Brine.

Experimental Procedure
  • Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser, combine 2-chloropyrimidin-5-ol (1.30 g) and sodium ethanesulfinate (1.34 g).

    • Expert Note: A slight excess (1.1 equiv) of sulfinate compensates for any trace oxidation to sulfonate.

  • Solvent: Add anhydrous DMSO (15 mL). Degas with nitrogen for 5 minutes.

    • Why: Oxygen can oxidize sulfinates to sulfonates (

      
      ), which are non-nucleophilic.
      
  • Reaction: Heat the mixture to 110-120°C for 12-16 hours.

    • Monitoring: Monitor by LC-MS.[1] The starting material (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
    • Troubleshooting: If conversion stalls, add 0.1 equiv of Copper(I) Iodide (CuI) as a catalyst to facilitate the coupling (Ulmann-type mechanism).

  • Quench: Cool the reaction mixture to room temperature. Pour into ice-water (50 mL).

  • Acidification: Carefully adjust pH to ~3-4 using 1N HCl.

    • Why: The product is a phenol. At high pH (from the basic sulfinate), it exists as a soluble phenoxide. Acidification precipitates the neutral product or allows extraction.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
    • Note: The product is moderately polar. If it does not extract well, saturate the aqueous layer with NaCl (salting out).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
    
Data Analysis & Validation
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation/decomposition.
MS (ESI+) m/z = 203.0 [M+H]+Characteristic sulfur isotope pattern (

) visible.
1H NMR

~1.2 (t, 3H), 3.4 (q, 2H), 8.4 (s, 2H)
Pyrimidine protons shift downfield due to electron-withdrawing

.

Mechanistic Visualization ( )

The following diagram illustrates the critical transition state. The sulfinate sulfur atom attacks the electron-deficient C-2 position. The presence of the 5-OH group (often deprotonated to


 in situ) creates an electronic push-pull system that requires high thermal energy to overcome.

Mechanism Step1 Nucleophilic Attack (S-attack on C-2) TS Meisenheimer Complex (Stabilized by N-atoms) Step1->TS DMSO, Heat Step2 Elimination of Cl- (Aromatization) TS->Step2 - NaCl

Figure 2: Mechanism of the Nucleophilic Aromatic Substitution (


) of 2-chloropyrimidin-5-ol.

Expert Insights & Process Optimization

The "Protection" Alternative

While the direct protocol above is efficient for small scales, the 5-OH group can be problematic on a kilogram scale due to phenoxide formation, which increases the electron density of the pyrimidine ring and retards the nucleophilic attack.

For Scale-Up (Recommended):

  • Substrate: Use 2-chloro-5-methoxypyrimidine instead of the alcohol.

  • Reaction: React with Sodium Ethanesulfinate (same conditions). Yields are typically 15-20% higher due to better electrophilicity of the ring.

  • Deprotection: Demethylate the resulting sulfone using Pyridine Hydrochloride (

    
     melt) or 
    
    
    
    (DCM,
    
    
    ) to yield the target 2-(ethanesulfonyl)pyrimidin-5-ol.
Safety & Handling
  • Ethanesulfonyl Chloride: Highly corrosive and lachrymatory. Handle only in a fume hood. Hydrolyzes rapidly in moist air to form HCl and sulfonic acid.

  • Sodium Ethanesulfinate: Hygroscopic. Store in a desiccator.

References

  • Bernstein Reduction (General Protocol): Whitmore, F. C., & Hamilton, F. H. (1941). Sodium p-Toluenesulfinate. Organic Syntheses, Coll. Vol. 1, p. 492. Link

  • Sulfinate S_NAr on Pyrimidines: Jones, R. M., et al. (2009). Derivatives of 2-(Ethanesulfonyl)pyrimidin-5-ol as GPR119 Agonists. Journal of Medicinal Chemistry, 52(10).
  • General Reactivity of Sulfinates: Willis, M. C. (2010). Sulfinates as Nucleophiles in Cross-Coupling. Chemical Reviews.
  • Baricitinib Intermediate Synthesis: Jansen-van Vuuren, R. D., & Vohra, R. (2022).[2] Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride.[3][4][5][2] Journal of Labelled Compounds and Radiopharmaceuticals, 65(6), 156–161.[3][4] Link (Provides detailed handling of ethanesulfonyl chloride).

Sources

Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2][3][4] The biological activity of these compounds is intrinsically linked to their purity. Therefore, robust and efficient purification protocols are critical to the successful synthesis and evaluation of new pyrimidine-based chemical entities. This application note provides a comprehensive guide to the most common and effective techniques for the purification of substituted pyrimidine compounds, including recrystallization, flash column chromatography, preparative high-performance liquid chromatography (HPLC), and solid-phase extraction (SPE). Detailed, step-by-step protocols are provided for each technique, along with insights into the underlying principles and troubleshooting guidance to address common challenges.

Introduction: The Critical Role of Purification

The synthesis of substituted pyrimidines often results in complex mixtures containing unreacted starting materials, reagents, catalysts, and various by-products.[5] The presence of these impurities can have significant downstream consequences, including interfering with biological assays, compromising compound stability, and, in the context of drug development, posing toxicological risks.[6] Consequently, the selection and optimization of an appropriate purification strategy are paramount to obtaining compounds of the required purity for their intended application.

Foundational Purification Strategy: Recrystallization

Recrystallization is a powerful and cost-effective technique for the purification of solid substituted pyrimidine compounds.[5] The principle underpinning this method is the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[5]

Single-Solvent Recrystallization Protocol

This method is ideal when a solvent can be identified in which the pyrimidine compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.[7]

Step-by-Step Protocol:

  • Solvent Selection: Begin by selecting an appropriate solvent. Common choices for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate.[5][7] The ideal solvent will fully dissolve the compound when hot but allow for significant precipitation upon cooling.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in the minimum amount of the hot solvent to create a saturated solution.[5][7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.[5] This step is crucial to remove any particulate matter that could interfere with crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Slow cooling typically yields larger and purer crystals.[7] Subsequently, the flask can be placed in an ice bath to maximize the yield of the crystalline product.[5][7]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[5][7]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[5][7]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[5]

Two-Solvent Recrystallization Protocol

This technique is employed when a single suitable solvent cannot be identified. It utilizes a pair of miscible solvents: a "good" solvent in which the pyrimidine is soluble, and a "poor" or "anti-solvent" in which it is insoluble.[5]

Step-by-Step Protocol:

  • Solvent System Selection: Choose a miscible solvent pair. For example, a combination of a polar "good" solvent and a non-polar "anti-solvent."

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.[5]

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).[5] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, ensuring the solution is saturated.[5]

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.[5]

Troubleshooting Crystallization
Problem Possible Cause Solution
No crystals form The compound is too soluble in the chosen solvent, even at low temperatures.Re-heat the solution to evaporate some solvent and increase the concentration. If this fails, consider a different solvent or solvent system.[7]
Nucleation is inhibited.Gently scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.[7]
"Oiling out" The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower-boiling point solvent or a more dilute solution. Allow the solution to cool more slowly to give molecules time to arrange into a crystal lattice.[7]
Impurities are present.The presence of impurities can disrupt crystal lattice formation. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.[7]

Chromatographic Purification Techniques

Chromatography is a versatile and widely used set of techniques for separating the components of a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

Flash Column Chromatography

Flash column chromatography is a rapid, preparative technique that utilizes a stationary phase (commonly silica gel) and a mobile phase (a solvent system) to separate compounds based on their polarity.[5]

Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC TLC Analysis for Solvent System Selection Packing Column Packing with Silica Gel TLC->Packing Loading Sample Loading Packing->Loading Elution Elution with Mobile Phase Loading->Elution Collection Fraction Collection Elution->Collection Analysis TLC Analysis of Fractions Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Solvent Removal Combine->Evaporation Final Purified Pyrimidine Compound Evaporation->Final

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Protocol:

  • Solvent System Selection: Utilize thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine compound and clear separation from impurities.[5][8] Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[5][8] For nitrogen-containing basic compounds, adding a small amount of triethylamine (around 0.1%) to the solvent mixture can improve peak shape.[9]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. A well-packed column is crucial for good separation.[8][9]

  • Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent or a stronger solvent. Alternatively, for compounds with low solubility, adsorb the crude material onto a small amount of silica gel ("dry loading") and apply this to the top of the column.[5]

  • Elution: Apply the mobile phase to the top of the column and use positive pressure to maintain a steady flow. Collect the eluate in fractions.[8]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[8]

  • Solvent Removal: Combine the fractions containing the pure product and remove the mobile phase using a rotary evaporator to yield the purified pyrimidine.[5][8]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that is particularly useful for challenging separations or when a very high degree of purity is required.[8] It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to accommodate larger sample loads.

Step-by-Step Protocol:

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18 for reversed-phase) and mobile phase composition.[5]

  • Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.[5]

  • Sample Preparation: Dissolve the partially purified pyrimidine compound in the mobile phase or a compatible solvent.[5]

  • Purification: Inject the sample onto the preparative HPLC system and run the separation.[5]

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound, often triggered by a UV detector.[5]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.[5]

  • Solvent Removal: Combine the pure fractions and remove the mobile phase, often by lyophilization or rotary evaporation, to obtain the final purified product.[5]

Comparison of Common Chromatographic Techniques:

Technique Stationary Phase Mobile Phase Purity Achieved (%) Recovery Rate (%) Best Suited For
Flash Chromatography Silica GelHexane/Ethyl Acetate, DCM/Methanol85-9870-95Routine purification of moderately polar compounds.
Preparative HPLC C18 (Reversed-Phase)Water/Acetonitrile (with additives)>9980-99High-purity isolation, difficult separations.

Note: The values in this table are illustrative and can vary significantly based on the specific compound and the optimization of the protocol.[8]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a versatile technique primarily used for sample cleanup and concentration.[5] It involves partitioning the compound and impurities between a solid phase (sorbent) and a liquid phase.[5]

General SPE Workflow:

G Condition 1. Conditioning: Activate the sorbent Load 2. Sample Loading: Adsorb the sample onto the sorbent Condition->Load Wash 3. Washing: Remove impurities with a weak solvent Load->Wash Elute 4. Elution: Elute the target compound with a strong solvent Wash->Elute Evaporate 5. Solvent Evaporation Elute->Evaporate Purified Purified Pyrimidine Evaporate->Purified

Caption: General Workflow for Solid-Phase Extraction.

Step-by-Step Protocol:

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for either the target pyrimidine or the impurities to be removed. Common sorbents include reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange materials.[5]

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent through it to activate the sorbent.[5]

  • Sample Loading: Dissolve the sample in an appropriate solvent and load it onto the conditioned cartridge.[5]

  • Washing: Wash the cartridge with a solvent that will elute the impurities while retaining the target compound on the sorbent.[5]

  • Elution: Elute the purified substituted pyrimidine from the cartridge using a stronger solvent.[5]

  • Solvent Evaporation: Remove the solvent from the collected eluate to obtain the purified product.[5]

Conclusion

The successful synthesis of substituted pyrimidine compounds is critically dependent on the implementation of effective purification strategies. This application note has provided a detailed overview of the most common and robust methods for achieving high levels of purity. The choice of technique will ultimately depend on the specific properties of the target compound, the nature of the impurities, and the desired level of purity. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently purify their substituted pyrimidine compounds for further investigation.

References

  • Shafi, S., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry, 2022, 1-22.
  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • ResearchGate. (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

Sources

High-Throughput Screening (HTS) of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Pyrimidine Privilege

Pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for a vast array of FDA-approved kinase inhibitors (e.g., Imatinib, Gefitinib) and antivirals. Their structural homology to the adenosine ring of ATP allows them to act as potent ATP-competitive inhibitors.

However, this scaffold presents unique challenges in High-Throughput Screening (HTS). Pyrimidines often exhibit high crystallinity and poor aqueous solubility, leading to "false negatives" due to precipitation or "false positives" due to colloidal aggregation. Furthermore, their aromatic nature can occasionally result in autofluorescence, interfering with traditional fluorescence-based readouts.

This guide details a robust, self-validating HTS workflow designed specifically to screen pyrimidine libraries against kinase targets, utilizing luminescent ADP-detection technology to minimize interference and maximize Z’ factors.

Pre-Screening: Compound Management & Solubility

The Challenge: Pyrimidine derivatives are often lipophilic and prone to precipitation upon dilution from DMSO into aqueous buffers. The Solution: Acoustic Liquid Handling and Intermediate Dilution Steps.

Protocol A: Acoustic Library Preparation

Avoid tip-based transfer for the initial step to prevent compound loss via adsorption.

  • Source Plate: Maintain pyrimidine library in 100% DMSO at 10 mM in Echo-qualified source plates (cyclic olefin copolymer).

  • Quality Control: Centrifuge source plates at 1000 x g for 1 minute to remove air bubbles that interfere with acoustic energy.

  • Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of compound directly into the dry 384-well assay plate.

    • Why: This "dry dispense" allows immediate mixing when buffer is added, preventing the "crash-out" effect seen when pipetting DMSO into bulk buffer.

  • Backfill: Immediately backfill control wells with 50 nL pure DMSO to maintain solvent consistency across the plate.

Primary Assay: Luminescent ADP Detection (ADP-Glo™)

Rationale: We utilize a luminescent ADP-detection assay (e.g., Promega ADP-Glo™) rather than Fluorescence Polarization (FP) or TR-FRET.

  • Reason 1 (Interference): Pyrimidine derivatives can absorb in the UV-Blue spectrum; luminescence avoids excitation light interference.

  • Reason 2 (Sensitivity): Measures ADP production directly, offering a high signal-to-background ratio for enzymes with low turnover.

Workflow Diagram: Assay Principle

The following diagram illustrates the mechanism of action (ATP competition) and the detection logic.

ADPGlo_Mechanism cluster_logic Logic Gate ATP ATP (Substrate) Reaction Kinase Reaction ATP->Reaction Kinase Kinase Target Kinase->Reaction Pyrim Pyrimidine Inhibitor Pyrim->Reaction Blocks ADP ADP (Product) Reaction->ADP If Active Reagent1 ADP-Glo™ Reagent (Depletes ATP) ADP->Reagent1 Reagent2 Detection Reagent (ADP -> ATP -> Light) Reagent1->Reagent2 Signal Luminescence (RLU) Reagent2->Signal

Caption: Mechanism of ATP-competitive inhibition by pyrimidines and subsequent luminescent signal generation.

Protocol B: Step-by-Step Screening Workflow

Assay Volume: 5 µL (Low volume 384-well plate) Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

StepActionCritical Parameter
1 Compound Addition Acoustic dispense 50 nL cmpd (10 mM stock) to dry plate. Final conc: 10 µM.
2 Enzyme Addition Add 2.5 µL Kinase (e.g., EGFR, 2 nM final) in buffer.
3 Pre-Incubation Incubate 10 min RT. Allows pyrimidine to bind the ATP pocket before competition starts.
4 Substrate Start Add 2.5 µL ATP/Peptide Mix (ATP at

concentration).
5 Reaction Incubate 60 min at RT (Seal plate to prevent evaporation).
6 Termination Add 5 µL ADP-Glo™ Reagent . Incubate 40 min. (Depletes unreacted ATP).
7 Detection Add 10 µL Kinase Detection Reagent . Incubate 30 min. (Converts ADP to Light).
8 Readout Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Validation

Metric: The Z-Factor (


) is the industry standard for validating HTS robustness.[1]
Calculation

[2]
  • 
    : Mean and SD of Positive Control (Max Inhibition, e.g., Staurosporine).
    
  • 
    : Mean and SD of Negative Control (DMSO only).
    

Acceptance Criteria:

  • 
    :  Excellent assay.[1][3][4]
    
  • 
    :  Marginal (Optimization required).
    
  • 
    :  Failed assay (Screening cannot proceed).
    
Hit Classification

A compound is classified as a "Hit" if the signal inhibition is


 (typically >50% inhibition in primary screen).

Secondary Screening: Eliminating False Positives

Pyrimidine libraries frequently contain "PAINS" (Pan-Assay Interference Compounds) or aggregators.

Protocol C: Detergent Sensitivity Test

To confirm the pyrimidine is a true binder and not a colloidal aggregator (which sequesters enzyme nonspecifically):

  • Repeat Protocol B with the "Hit" compounds.

  • Modification: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.

  • Result Interpretation:

    • Activity Retained: True Binder.

    • Activity Lost: Colloidal Aggregator (False Positive).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Hutti, J. E., et al. (2012). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε (Pyrimidine Case Study). PLoS One.

    • [5]

  • Baluja, S., & Bhatt, M. (2014). Solubility of a Series of Pyrimidine Derivatives in Methanol (Solubility Challenges). Revue Roumaine de Chimie.

Sources

NMR spectroscopy for characterization of 2-(Ethanesulfonyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 2-(Ethanesulfonyl)pyrimidin-5-ol via High-Field NMR

Introduction & Scope

2-(Ethanesulfonyl)pyrimidin-5-ol represents a class of "push-pull" heterocyclic building blocks critical in medicinal chemistry, particularly for JAK inhibitors and metabolic intermediates. Structurally, it presents a unique analytical challenge: it possesses a strongly electron-withdrawing ethyl sulfone group at the C2 position and an electron-donating hydroxyl group at the C5 position.

This Application Note provides a definitive guide to characterizing this molecule. Unlike simple aromatics, the pyrimidine core’s electron deficiency, combined with the opposing electronic effects of the substituents, requires a tailored NMR approach. This guide addresses solubility issues, tautomeric considerations, and the differentiation of the sulfone moiety from its sulfide and sulfoxide precursors.

Chemical Structure & Electronic Environment

Before acquisition, we must understand the magnetic environment. The pyrimidine ring is


-deficient.
  • C2 Position: The sulfone (

    
    ) is a strong electron-withdrawing group (EWG), significantly deshielding the C2 carbon and the ethyl methylene protons.
    
  • C5 Position: The hydroxyl (

    
    ) is an electron-donating group (EDG), shielding the ortho-positions (C4/C6) relative to a naked pyrimidine, though the ring remains overall electron-poor.
    

Critical Consideration (Tautomerism): While 2- and 4-hydroxypyrimidines often exist as keto-tautomers, 5-hydroxypyrimidines generally retain the phenolic (enol) form in polar aprotic solvents like DMSO, which is the target form for this characterization.

Protocol 1: Sample Preparation

Objective: Maximize signal-to-noise (S/N) while preventing solute aggregation and exchange broadening of the hydroxyl proton.

Reagents:

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is mandatory .
    • Reasoning:

      
       is unsuitable due to the poor solubility of the polar 5-hydroxy moiety and the potential for rapid proton exchange, which obliterates the -OH signal. DMSO-
      
      
      
      forms strong hydrogen bonds with the solute, "locking" the hydroxyl proton and sharpening the signal.
  • Internal Standard: Tetramethylsilane (TMS, 0.05% v/v).

Step-by-Step:

  • Massing: Weigh 5–10 mg of the analyte into a clean vial.

  • Solvation: Add 600

    
    L of DMSO-
    
    
    
    .
    • Note: Ensure the DMSO is from a fresh ampoule to minimize water content. Water signals (

      
       ppm) can overlap with the ethyl methylene quartet.
      
  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes.

  • Transfer: Filter through a glass wool plug directly into a 5 mm high-precision NMR tube.

Protocol 2: Acquisition Parameters (600 MHz equivalent)

Standard parameters often fail for quaternary carbons in electron-deficient rings. Use these optimized settings.

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes

zg30162.0 sSufficient for quantitative integration.

{

}
zgpg301024+3.0 - 5.0 s Critical: C2 and C5 are quaternary and have long

times. Short D1 results in missing C2 signals.
COSY cosygpppqf81.5 sTo confirm Ethyl spin system.
HSQC hsqcedetgpsisp2.341.5 sMultiplicity-edited (Blue/Red phases) to distinguish

/

.
HMBC hmbcgplpndqf161.5 sLong-range coupling (

) to connect Ethyl to Ring.

Data Analysis & Assignment Logic

NMR Interpretation

The spectrum in DMSO-


 will display four distinct signal groups.

Table 1: Predicted


 Chemical Shifts 
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-OH 10.5 – 11.2Broad Singlet1HDeshielded by aromatic ring; H-bonded to DMSO. Disappears on

shake.
H-4, H-6 8.4 – 8.6Singlet (or

)
2HChemically equivalent due to symmetry. Deshielded by N-atoms.
Ethyl-CH

3.3 – 3.5Quartet (

)
2HDiagnostic: Significantly deshielded by the

group. (Sulfides appear ~2.9 ppm; Sulfones >3.2 ppm).
Ethyl-CH

1.1 – 1.3Triplet (

)
3HClassic terminal methyl.
NMR Interpretation

The carbon spectrum confirms the oxidation state of the sulfur and the integrity of the pyrimidine core.

Table 2: Predicted


 Chemical Shifts 
CarbonShift (

, ppm)
TypeAssignment Logic
C-2 158 – 162C

Most deshielded. Attached to two Nitrogens and the Sulfone (

).
C-5 152 – 155C

Attached to Oxygen (ipso-phenol effect).
C-4, C-6 142 – 146CHAromatic CH. Verified by HSQC.
Ethyl-CH

48 – 52CH

Diagnostic: Sulfone

-carbons are ~20 ppm downfield of sulfides.
Ethyl-CH

7 – 9CH

Typical methyl.

Advanced Characterization: Sulfone Verification

A common synthesis error is incomplete oxidation (stopping at sulfoxide) or no oxidation (sulfide). NMR is the primary tool to distinguish these.

Visual Logic: Oxidation State Determination

OxidationStateLogic Start Sample Spectrum (DMSO-d6) CheckCH2 Check Ethyl CH2 Shift (1H) Start->CheckCH2 Sulfide Sulfide (-S-) CH2 ~ 2.9 - 3.0 ppm CheckCH2->Sulfide < 3.0 ppm Sulfoxide Sulfoxide (-SO-) CH2 ~ 3.0 - 3.2 ppm (Diastereotopic if chiral center present) CheckCH2->Sulfoxide 3.0 - 3.2 ppm Sulfone Sulfone (-SO2-) CH2 ~ 3.3 - 3.5 ppm Quartet (Achiral) CheckCH2->Sulfone > 3.3 ppm Confirm Confirm with 13C NMR (Alpha-Carbon Shift) Sulfide->Confirm Sulfone->Confirm ResultSulfide Result: Sulfide (C ~ 25 ppm) Confirm->ResultSulfide < 30 ppm ResultSulfone Result: Sulfone (C ~ 50 ppm) Confirm->ResultSulfone > 48 ppm

Figure 1: Decision tree for determining the sulfur oxidation state based on chemical shift data.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for full assignment using 1D and 2D experiments.

ElucidationWorkflow Sample Sample in DMSO-d6 H1 1H NMR (Integration & Mult.) Sample->H1 C13 13C NMR (Count Carbons) Sample->C13 HSQC HSQC (Identify H-C pairs) H1->HSQC Assign H4/H6 Assign Et-Group C13->HSQC HMBC HMBC (Connect Fragments) HSQC->HMBC Orphans: C2, C5 Report Final Structure Validation HMBC->Report Correlate Et-CH2 to C2 Correlate H4/H6 to C2 & C5

Figure 2: Step-by-step workflow for connecting the ethyl chain to the pyrimidine ring.

HMBC Key Correlation: To definitively prove the ethyl group is at position 2 (and not O-alkylated at position 5), look for a strong


 correlation from the Ethyl-CH

protons
(~3.4 ppm) to the quaternary C-2 carbon (~160 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for chemical shift tables).

  • Abraham, R. J., et al. (2006).[1]

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link
    
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Chauhan, M. S., & Still, I. W. (1975).

    
     Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2886. Link
    

Sources

Application Note: Strategic Development of Pyrimidine Derivatives as Dual-Target Anti-Inflammatory Agents

[1]

Executive Summary & Strategic Rationale

Pyrimidine is a "privileged scaffold" in medicinal chemistry due to its ubiquity in biological systems (DNA/RNA bases) and its ability to engage multiple pharmacophores. In the context of inflammation, pyrimidine derivatives—specifically thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines —have emerged as potent dual inhibitors. They often target both the Cyclooxygenase-2 (COX-2) enzyme and the NF-κB signaling pathway , offering a superior therapeutic index compared to traditional NSAIDs by minimizing gastric toxicity.

This guide provides a comprehensive workflow for the design, synthesis, and biological validation of these derivatives. It moves beyond standard operating procedures to explain the criticality of each step in a drug discovery campaign.

Mechanism of Action & Signaling Pathway[2]

To design effective agents, one must understand the intervention points. Pyrimidine derivatives often act as competitive inhibitors at the COX-2 active site and/or upstream inhibitors of NF-κB translocation.

Figure 1: Inflammatory Signaling Cascade & Intervention Points[3]

InflammationPathwayLPSLPS / StimuliTLR4TLR4 ReceptorLPS->TLR4IKKIKK ComplexTLR4->IKKNFkB_CytoNF-κB (Cytosol)IKK->NFkB_CytoPhosphorylationNFkB_NucNF-κB (Nucleus)NFkB_Cyto->NFkB_NucTranslocationCOX2_GeneCOX-2 / iNOS GenesNFkB_Nuc->COX2_GeneTranscriptionCOX2_EnzCOX-2 EnzymeCOX2_Gene->COX2_EnzTranslationPGE2Prostaglandin E2(Inflammation)COX2_Enz->PGE2PyrimidinePyrimidineDerivativePyrimidine->NFkB_CytoInhibitsActivationPyrimidine->COX2_EnzDirectInhibition

Caption: Dual-mechanism action of pyrimidine derivatives targeting upstream NF-κB translocation and downstream COX-2 enzymatic activity.

Structure-Activity Relationship (SAR) Guidelines

When designing your library, prioritize the following substitution patterns based on recent high-impact studies [1, 2]:

PositionRecommended MoietyMechanistic Impact
C-2 Methylthio (-SMe) or Amino (-NH2)Enhances H-bonding with Arg120 in the COX-2 active site.
C-4 Bulky Aryl group (e.g., 4-methoxyphenyl)Fits the hydrophobic pocket; critical for COX-2 selectivity over COX-1.
C-5/C-6 Fused Thiophene/Pyrrole ringIncreases planarity and lipophilicity, improving cell membrane permeability.
Linker Hydrazone or AmideProvides flexibility to orient the side chain into the secondary pocket of COX-2.

Protocol A: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Context: The Gewald reaction followed by cyclization is the most robust route for generating this scaffold. This protocol focuses on the critical cyclization step.

Materials
  • Precursor: 2-amino-thiophene-3-carbonitrile derivative.[1][2]

  • Reagent: Formamide (or acetic anhydride for C-2 methyl analogs).

  • Solvent: DMF (Dimethylformamide).

  • Catalyst: Anhydrous ZnCl₂ (optional, for difficult substrates).

Step-by-Step Procedure
  • Preparation: Dissolve 2-amino-thiophene-3-carbonitrile (10 mmol) in Formamide (15 mL).

  • Reaction: Reflux the mixture at 180°C - 190°C for 4–6 hours.

    • Critical Step: Monitor reaction progress via TLC (System: n-hexane:ethyl acetate 7:3). Do not stop until the starting material spot completely disappears, as intermediate amides can co-precipitate.

  • Quenching: Allow the mixture to cool to room temperature. Pour the dark solution onto crushed ice (approx. 100g).

  • Isolation: Stir vigorously for 30 minutes. The solid product will precipitate. Filter under vacuum.

  • Purification: Recrystallize from ethanol/DMF mixture.

    • Validation: Verify structure via ¹H-NMR (Look for pyrimidine C-4 proton singlet around δ 8.5 ppm).

Protocol B: In Vitro COX-2 Inhibition Screening (Colorimetric)

Context: This assay uses TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a co-substrate. COX enzymes have both cyclooxygenase and peroxidase activity.[3][4][5] The peroxidase activity oxidizes TMPD, causing a color change (blue) at 590nm.[3] This is more stable and cost-effective than radioimmunoassays [3].

Reagents
  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.[3][6]

  • Heme: Hematine (Cofactor).

  • Enzyme: Recombinant Human COX-2.[4][5][7]

  • Substrate: Arachidonic Acid (AA).[7]

  • Chromogen: TMPD.[3][4][5]

Workflow
  • Background Wells: Add 150 µL Assay Buffer + 10 µL Heme.

  • 100% Activity Wells: Add 150 µL Buffer + 10 µL Heme + 10 µL COX-2 Enzyme.

  • Inhibitor Wells: Add 150 µL Buffer + 10 µL Heme + 10 µL COX-2 Enzyme + 10 µL Test Compound (Pyrimidine derivative) dissolved in DMSO.

  • Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL of TMPD followed immediately by 20 µL of Arachidonic Acid.

  • Measurement: Shake plate for 5 seconds. Incubate for 5 minutes. Read Absorbance at 590 nm .[3][4][5]

Calculation:

Protocol C: Cellular Anti-Inflammatory Assay (RAW 264.7)

Context: Enzyme assays show binding, but not cell permeability. This assay measures the compound's ability to stop Nitric Oxide (NO) production in live macrophages stimulated by LPS [4].

Experimental Setup
  • Cell Line: RAW 264.7 (Murine Macrophages).[8][9][10]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Detection: Griess Reagent (measures Nitrite, a stable NO metabolite).[8][11]

Procedure
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace medium. Add Test Compound (0.1 – 50 µM) for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).[8]

  • Induction: Add LPS (final conc. 1 µg/mL). Incubate for 24 hours.

  • Griess Reaction:

    • Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at Room Temp (Protect from light).

  • Quantification: Measure Absorbance at 540 nm .

    • Self-Validation: Perform an MTT assay on the remaining cells to ensure reduced NO is due to pathway inhibition, not cytotoxicity.

Protocol D: In Vivo Validation (Carrageenan-Induced Paw Edema)

Context: The "Gold Standard" for acute inflammation. It assesses the drug's oral bioavailability and efficacy in a complex physiological system [5].

Workflow Diagram

InVivoWorkflowBaselineBaseline Measurement(Plethysmometer)DosingDrug Admin(Oral Gavage, -1 hr)Baseline->DosingInductionInduction(1% Carrageenan, t=0)Dosing->InductionMeasureHourly Measurement(t=1, 2, 3, 4 hr)Induction->MeasureAnalysisData Analysis(% Inhibition)Measure->Analysis

Caption: Timeline for the Carrageenan-induced paw edema assay in Wistar rats.

Protocol Steps
  • Animals: Male Wistar rats (150–200g).[12] Fasted 12h prior to experiment.

  • Grouping (n=6):

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Standard (Indomethacin 10 mg/kg).

    • Group III: Test Compound (e.g., 20 mg/kg).

  • Baseline (0h): Mark the right hind paw at the malleolus. Measure initial volume (

    
    ) using a water displacement plethysmometer.
    
  • Dosing: Administer compounds orally.

  • Induction (+1h): Inject 0.1 mL of 1% Carrageenan (lambda type) into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 2, 3, and 4 hours post-injection.
    

Data Interpretation: Calculate Percentage Inhibition using:

  • Note: Peak edema usually occurs at 3 hours (prostaglandin phase). High inhibition at this time point confirms COX pathway blockade.

References

  • Thakur, S., et al. (2019). "Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents." Bioorganic & Medicinal Chemistry.

  • El-Gazzar, A.B., et al. (2007).[1][2] "Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity." Acta Pharm.

  • Cayman Chemical. (2023).[7] "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Docs.

  • BenchChem. (2025).[8] "Application Note: In Vitro Anti-inflammatory Assay for Acremine F using RAW 264.7 Cells." BenchChem Protocols.

  • Morris, C.J. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology.

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 2-(Ethanesulfonyl)pyrimidin-5-ol in Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers working with 2-(Ethanesulfonyl)pyrimidin-5-ol. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound in your assays hinges on overcoming practical hurdles like solubility. This guide is structured to provide you with not just solutions, but a deep understanding of the underlying chemical principles, empowering you to make informed decisions in your experimental design.

This resource is designed to be a dynamic, troubleshooting-focused hub. We will address the most common questions and challenges encountered when handling the solubility of 2-(Ethanesulfonyl)pyrimidin-5-ol, from initial stock preparation to final assay concentrations.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(Ethanesulfonyl)pyrimidin-5-ol in my standard aqueous buffer (e.g., PBS). Why is this happening?

A1: The solubility of a compound is governed by its molecular structure. 2-(Ethanesulfonyl)pyrimidin-5-ol possesses both polar and non-polar characteristics. The pyrimidinol ring and the sulfonyl group can engage in hydrogen bonding, which is favorable for dissolution in aqueous solutions. However, the ethyl group introduces a degree of hydrophobicity. The key to its solubility lies in its pKa, which is the pH at which the hydroxyl group on the pyrimidine ring is 50% ionized. The ionized (phenolate) form is significantly more soluble in water than the neutral form. If your buffer's pH is below the pKa of the hydroxyl group, the compound will remain in its less soluble, neutral state.

Q2: What is the recommended starting solvent for creating a high-concentration stock solution?

A2: For initial stock solutions, it is standard practice to use a polar aprotic solvent. We recommend starting with 100% dimethyl sulfoxide (DMSO). DMSO is an excellent solubilizing agent for a wide range of organic molecules due to its large dipole moment and ability to disrupt the crystal lattice energy of the solid compound. A stock concentration of 10-50 mM in DMSO is typically achievable and provides a good starting point for serial dilutions into your aqueous assay buffer.

Q3: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "carryover precipitation." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer system. The DMSO from the stock solution can also influence the local solvent environment. The key is to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts, and that the compound's concentration is below its solubility limit in the final buffer.

Troubleshooting Guide: A Stepwise Approach to Overcoming Solubility Issues

If you are encountering precipitation or incomplete dissolution, follow this systematic troubleshooting workflow.

G cluster_start Initial Observation cluster_step1 Step 1: Solvent System Optimization cluster_step2 Step 2: pH Adjustment cluster_step3 Step 3: Co-solvent Addition cluster_end Resolution Start Compound precipitates in aqueous buffer S1_Stock Prepare 10-50 mM stock in 100% DMSO Start->S1_Stock S1_Dilute Dilute into assay buffer (Final DMSO <0.5%) S1_Stock->S1_Dilute S1_Check Precipitation still occurs? S1_Dilute->S1_Check S2_pH Increase buffer pH to > pKa (e.g., pH 7.4 to 8.5) S1_Check->S2_pH Yes Success Proceed with Assay S1_Check->Success No S2_Check Solubility improved? S2_pH->S2_Check S3_Cosolvent Add co-solvent to buffer (e.g., 1-5% PEG 400, Ethanol) S2_Check->S3_Cosolvent No S2_Check->Success Yes S3_Check Precipitation resolved? S3_Cosolvent->S3_Check S3_Check->Success Yes Failure Advanced solubilization required (e.g., cyclodextrins) S3_Check->Failure No

Caption: Troubleshooting workflow for solubility issues.

Advanced Solutions for Persistent Solubility Problems

If the above steps are insufficient, more advanced formulation strategies may be necessary.

Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds.[1] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the solute to dissolve.[2]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Concentration RangeConsiderations
Ethanol 1-5% (v/v)Can affect enzyme activity and cell viability at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1-10% (v/v)Generally well-tolerated in many cell-based assays.
Propylene Glycol 1-5% (v/v)Similar properties to PEG 400.
pH Modification

As discussed, the solubility of ionizable compounds is highly pH-dependent.[3] For an acidic compound like 2-(Ethanesulfonyl)pyrimidin-5-ol (due to the hydroxyl group), increasing the pH of the buffer above its pKa will convert it to the more soluble anionic form.[4] A systematic approach to optimizing pH is recommended.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 6.0 to 8.5 (e.g., in 0.5 pH unit increments).

  • Add an excess of solid 2-(Ethanesulfonyl)pyrimidin-5-ol to each buffer.

  • Equilibrate the samples by shaking or stirring for 24 hours at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the buffer pH to identify the optimal pH for dissolution.

Use of Surfactants

Non-ionic surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5]

  • Tween-20 or Triton X-100: For enzyme assays, adding 0.01 - 0.05% of these detergents to your assay buffer can be effective.[5] However, for cell-based assays, surfactants are generally not recommended as they can permeabilize cell membranes.[5]

Visualizing the Solubilization Strategy

The choice of solubilization strategy depends on a logical progression from the simplest to more complex methods, always considering the compatibility with the specific assay system.

G cluster_problem Problem cluster_solutions Solubilization Strategies cluster_outcome Outcome P Poor Aqueous Solubility S1 DMSO Stock Solution P->S1 S2 pH Adjustment (Increase pH) S1->S2 S3 Co-solvents (PEG 400, Ethanol) S2->S3 S4 Surfactants (Tween-20, Triton X-100) S3->S4 O Homogeneous Solution for Assay S4->O

Caption: Progression of solubilization strategies.

Final Recommendations

  • Always perform a vehicle control: In your experiments, include a control group that is treated with the same concentration of solvent (e.g., DMSO, co-solvent, and pH-adjusted buffer) without the compound to ensure that the solvent itself is not affecting the assay outcome.

  • Visually inspect your solutions: Before adding your compound to the assay, visually inspect the diluted solution for any signs of precipitation (e.g., cloudiness, particulates).

  • Consider kinetic vs. thermodynamic solubility: What you often achieve in an assay is kinetic solubility (a supersaturated state that is stable for the duration of the experiment). This can be sufficient, but be aware that the compound may precipitate over longer incubation times.

By systematically applying these principles and troubleshooting steps, you can overcome the solubility challenges associated with 2-(Ethanesulfonyl)pyrimidin-5-ol and obtain reliable and reproducible data in your assays.

References

Sources

Troubleshooting 2-(Ethanesulfonyl)pyrimidin-5-ol instability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reactive Heterocycle Stabilization Subject: Troubleshooting 2-(Ethanesulfonyl)pyrimidin-5-ol Instability Ticket ID: #PYR-SO2-005 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering stability issues with 2-(Ethanesulfonyl)pyrimidin-5-ol . This is not a quality control failure; it is a feature of the molecule’s design. This compound belongs to a class of 2-sulfonylpyrimidines , which are potent electrophiles often used as "covalent warheads" for cysteine targeting or as reactive intermediates.[1][2][3][4]

The instability you observe is likely driven by two competing mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr): The C2-sulfonyl group is an exceptional leaving group, making the position highly susceptible to hydrolysis (water attack) or substitution by nucleophilic buffers.

  • Oxidative Degradation: The C5-hydroxyl group introduces electron density, creating a push-pull system that can lead to oxidative dimerization or quinone-like decomposition under basic conditions.[1]

This guide provides the mechanistic insight and protocols required to stabilize this compound in solution.

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must understand the "Push-Pull" conflict within your molecule.[1]

  • The "Pull" (C2 Position): The pyrimidine ring is electron-deficient (π-deficient).[1] The ethanesulfonyl group (-SO2Et) at C2 is a strong Electron Withdrawing Group (EWG) and a highly labile leaving group (sulfinate).[1] This makes C2 a "hotspot" for nucleophilic attack by water (hydrolysis) or amines (buffer interference).[1]

  • The "Push" (C5 Position): The hydroxyl group (-OH) at C5 is an Electron Donating Group (EDG).[1] While this normally stabilizes a ring, in pyrimidines, it can facilitate oxidation, especially if the pH rises and the phenol deprotonates to a phenolate (O⁻).

Visualizing the Degradation Pathways

DegradationPathways cluster_0 Key Instability Mechanism: S_NAr Displacement Compound 2-(Ethanesulfonyl) pyrimidin-5-ol HydrolysisProd 2,5-Dihydroxypyrimidine (Tautomerizes to keto-form) Compound->HydrolysisProd S_NAr Hydrolysis Adduct Buffer Adduct (Dead Compound) Compound->Adduct Unwanted Conjugation Sulfinate Ethanesulfinic Acid (Leaving Group) Compound->Sulfinate Released Water H₂O / OH⁻ (Nucleophile) Water->Compound Attacks C2 Buffer R-NH₂ / R-SH (Nucleophilic Buffer) Buffer->Compound Attacks C2

Figure 1: The primary degradation pathway is the displacement of the ethanesulfonyl group by water or nucleophiles, releasing ethanesulfinic acid.

Module 2: Diagnostic & Troubleshooting FAQ

Q1: My LCMS shows a mass shift of -76 Da. What happened? A: This is the signature of hydrolysis .

  • Math: The ethanesulfonyl group (-SO2Et) has a mass of ~93 Da.[1] When it leaves, it is replaced by a hydroxyl group (-OH) from water, which has a mass of 17 Da.[1]

  • Calculation: +17 (OH) - 93 (SO2Et) = -76 Da .[1]

  • Solution: Your solvent contains water, or your DMSO is hygroscopic (wet).[1] Switch to anhydrous DMSO and store under Argon.

Q2: The compound turns yellow/brown in solution over time. A: This indicates oxidative degradation of the 5-hydroxy moiety.

  • Mechanism: At neutral or basic pH, the 5-OH deprotonates.[1] The resulting electron-rich species is susceptible to air oxidation, forming dark-colored oligomers.[1]

  • Solution: Lower the pH slightly (pH 5.5–6.0) to keep the 5-OH protonated, or degas your buffers to remove oxygen.[1]

Q3: I lost all activity when using Tris buffer. A: Tris is a primary amine. [1]

  • Mechanism: Primary amines are better nucleophiles than water.[1] The Tris amine attacked C2, displacing the sulfonyl group and covalently binding to your pyrimidine. You created a Tris-adduct.

  • Solution: NEVER use Tris, Glycine, or any amine-containing buffer.[1] Use non-nucleophilic buffers like Phosphate (PBS) , HEPES , or MOPS .

Module 3: Optimized Handling Protocols

To ensure data integrity, you must treat this compound as a "reactive probe" rather than a stable drug candidate.

Protocol A: Preparation of Stable Stock Solutions
ParameterRecommendationRationale
Solvent Anhydrous DMSO (99.9%)Water promotes hydrolysis.[1] Avoid MeOH/EtOH (nucleophilic).
Concentration 10–50 mM Higher concentrations retard hydrolysis kinetics relative to dilute samples.[1]
Atmosphere Argon/Nitrogen Prevents oxidative darkening of the 5-OH group.[1]
Storage -80°C (Single Use) Chemical reactivity slows significantly at ultra-low temps.[1]
Container Amber Glass Protects from light-induced radical formation.[1]

Step-by-Step:

  • Weigh the solid in a dry box or low-humidity environment.

  • Dissolve in anhydrous DMSO.

  • Aliquot immediately into single-use vials (avoid freeze-thaw cycles).

  • Flush headspace with Argon before capping.[1]

  • Flash freeze in liquid nitrogen and store at -80°C.

Protocol B: Aqueous Assay Conditions (The "Survival Window")

When moving to aqueous buffer for experiments, you have a limited half-life (t1/2).[1]

  • Buffer Selection: Use PBS (pH 6.0–7.0) or HEPES .[1]

    • Note: Avoid pH > 7.[1]5. Hydroxide (OH⁻) is a potent nucleophile that accelerates C2-displacement.[1]

  • Temperature: Keep assay plates on ice (4°C) until the moment of measurement.

  • DTT/TCEP Warning: If your assay requires reducing agents, be aware that thiols (DTT, Beta-mercaptoethanol) will instantly attack the C2 position. Use TCEP (non-nucleophilic) if reduction is strictly necessary, but validate stability first.

Module 4: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your instability.

TroubleshootingTree Start Start: Observation MassSpec Check LCMS/MS Start->MassSpec Shift76 Mass Shift -76 Da (Loss of SO2Et, Gain OH) MassSpec->Shift76 Yes ShiftBuffer Mass Shift +Buffer Mass (e.g., +103 for Tris) MassSpec->ShiftBuffer Yes NoShift Correct Mass but Low Signal MassSpec->NoShift No ActionHydrolysis Cause: Hydrolysis Fix: Use Anhydrous DMSO, Lower pH, Check Water Content Shift76->ActionHydrolysis ActionAdduct Cause: Buffer Attack Fix: Switch to HEPES/PBS Avoid Amines/Thiols ShiftBuffer->ActionAdduct ActionPrecip Cause: Solubility/Aggreg. Fix: Check DMSO %, Add mild detergent (Tween) NoShift->ActionPrecip

Figure 2: Diagnostic logic for identifying the specific mode of chemical failure.

References & Authoritative Grounding

  • Reactivity of 2-Sulfonylpyrimidines:

    • Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[1][2][3][4]

    • Source: Bioconjugate Chemistry (ACS).

    • Significance: Establishes the C2-sulfonyl group as a tunable leaving group for SNAr reactions, confirming its inherent instability in the presence of nucleophiles.

    • URL:[Link][1]

  • Hydrolysis Mechanisms:

    • Title: Pyrimidine reactions.[1][2][4][5][6][7][8] Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines.[1][8]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.

    • Significance: Details the kinetics of hydrolysis for sulfonyl-pyrimidines, confirming the formation of 2-hydroxypyrimidine derivatives.

    • URL:[Link][1]

  • pKa and Solubility Data:

    • Title: 5-Hydroxypyrimidine Chemical Properties and pKa Data.[1][4][9][10]

    • Source: PubChem / IUPAC Digitized pKa Dataset.[1][9][11]

    • Significance: Provides the fundamental pKa (~6.6) and solubility data necessary to predict pH-dependent behavior and oxidative sensitivity.[1]

    • URL:[Link][1]

  • DMSO Stability:

    • Title: Stability of screening compounds in wet DMSO.[12]

    • Source: Journal of Biomolecular Screening.

    • Significance: Validates that while many compounds are stable in wet DMSO, reactive electrophiles (like sulfones) require strict anhydrous conditions.

    • URL:[Link]

Sources

Technical Support Center: Recrystallization of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrimidine intermediates. Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry and drug development, making their purity paramount for reliable downstream applications and the integrity of final active pharmaceutical ingredients (APIs).[1][2] Recrystallization remains a cornerstone technique for purification, leveraging differential solubility to isolate the target compound from impurities.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles and causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the recrystallization of pyrimidine intermediates in a direct question-and-answer format.

Issue 1: No Crystals Form After Cooling

Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What's going wrong?

Answer: This is a common issue and typically points to a problem with supersaturation—the state where the concentration of your compound exceeds its solubility limit at a given temperature.[5]

Possible Causes & Solutions:

  • The solution is not supersaturated. You may have used too much solvent. This is the most frequent cause of crystallization failure.[5]

    • Solution: Gently reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again. If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude material for another attempt.[6][7]

  • The chosen solvent is inappropriate. The compound may be too soluble in the solvent, even at low temperatures. An ideal solvent should dissolve the compound when hot but not when cold.[6][8]

    • Solution: You must select a solvent where the compound has a steep solubility curve with respect to temperature.[6] Experiment with different solvents or solvent mixtures.

  • Nucleation is inhibited. Crystal growth requires an initial nucleation event, which may not occur spontaneously.[5]

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[6][7]

    • Solution 2: Seeding. Introduce a tiny "seed crystal" of the pure pyrimidine compound into the solution. This provides a template for further crystal growth.[6][7][9]

    • Solution 3: Evaporation Trick. Dip a clean glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of microcrystals. Re-introduce this rod into the solution to act as a seeding surface.[6]

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

Question: Instead of crystals, a viscous oil has separated from the solution. How do I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[10] This often happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a highly impure version of it).[5][7] Oiled-out products are often difficult to handle and typically trap impurities.[7][10]

Possible Causes & Solutions:

  • Cooling is too rapid. Fast cooling can cause the compound to crash out of solution above its melting point before it has time to form an ordered crystal lattice.[6]

    • Solution: Reheat the solution to redissolve the oil. Allow it to cool much more slowly. Insulating the flask (e.g., by placing it in a warm water bath that cools to room temperature or covering it with an inverted beaker) can promote the slow cooling necessary for proper crystal formation.[5][6]

  • The solution is too concentrated. Very high levels of supersaturation can favor oiling out.[10]

    • Solution: Reheat the mixture to form a homogeneous solution again, then add a small amount of additional hot solvent to slightly decrease the concentration. This will lower the saturation temperature, giving the molecules a better chance to crystallize properly upon slow cooling.[6][7]

  • Significant impurities are present. Impurities can depress the melting point of your compound, making it more prone to oiling out.[5][7]

    • Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.

  • The solvent's boiling point is too high relative to the compound's melting point.

    • Solution: Choose a solvent with a lower boiling point or use a solvent mixture to modulate the solvent properties.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.

G start Begin Recrystallization: Dissolve in Hot Solvent & Cool check_crystals Crystals Formed? start->check_crystals no_crystals Issue: No Crystals check_crystals->no_crystals No oiled_out Issue: Oiling Out check_crystals->oiled_out Oil Formed yes_crystals Issue: Crystals Formed check_crystals->yes_crystals Yes check_supersat Is Solution Supersaturated? no_crystals->check_supersat induce_nuc Action: Induce Nucleation - Scratch Flask - Add Seed Crystal check_supersat->induce_nuc Yes reduce_vol Action: Reduce Solvent Volume - Evaporate Solvent - Re-cool Slowly check_supersat->reduce_vol No (Too much solvent) reheat_add_solvent Action: Reheat & Add More Solvent oiled_out->reheat_add_solvent cool_slower Action: Cool Much Slower reheat_add_solvent->cool_slower check_yield Yield & Purity OK? yes_crystals->check_yield check_yield->reduce_vol No (Low Yield) success Success: Collect & Dry Crystals check_yield->success Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my pyrimidine intermediate?

A1: The ideal solvent is one in which your compound is very soluble at high temperatures but has low solubility at room temperature or below.[3][4] This differential is the driving force for crystallization upon cooling.

  • General Principle: The concept of "like dissolves like" is a useful starting point. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Pyrimidines, being nitrogenous heterocycles, often have moderate polarity.

  • Common Solvents: Alcohols (ethanol, methanol), ethyl acetate, and solvent mixtures like hexane/acetone or hexane/THF are frequently effective for pyrimidine derivatives.[6] For particularly insoluble compounds, high-boiling point solvents like DMF or DMSO may be necessary, often in conjunction with an anti-solvent technique.[1][11][12]

  • Experimental Approach: Test the solubility of a small amount of your compound (~10-20 mg) in about 0.5 mL of various solvents. A good candidate will dissolve poorly at room temperature but completely upon heating, and then precipitate upon cooling.

Q2: What is the role of pH in the crystallization of pyrimidine compounds?

A2: The pH of the solution can be a critical parameter, especially for pyrimidine derivatives that contain acidic or basic functional groups. The ionization state of a molecule significantly affects its solubility.[13] For a pyrimidine with a basic nitrogen atom, lowering the pH will protonate it, forming a salt that is typically much more soluble in aqueous or protic solvents. Conversely, for an acidic pyrimidine, increasing the pH will deprotonate it, increasing its solubility.[13][14] This property can be exploited; adjusting the pH to the point of neutrality for the molecule can decrease its solubility and induce crystallization.

Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A3: For compounds highly soluble in solvents like DMF or DMSO, standard cooling crystallization is often ineffective. The best method in this scenario is anti-solvent vapor diffusion .[6][11] In this technique, the pyrimidine intermediate is dissolved in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed chamber that contains a volatile "anti-solvent"—a solvent in which the compound is insoluble (e.g., diethyl ether, dichloromethane, or pentane).[6] The anti-solvent vapor slowly diffuses into the DMF solution, gradually reducing the compound's solubility and promoting the slow growth of high-quality crystals.[6]

Q4: What is polymorphism and why is it important for pyrimidine intermediates?

A4: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[15][16] These different forms, called polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and even bioavailability in the case of an API.[16] For pyrimidine intermediates, different recrystallization conditions (e.g., solvent, cooling rate) can lead to different polymorphs.[17] It is crucial to control the crystallization process to consistently produce the desired, most stable polymorph, as an unintended switch in polymorphic form could impact the final drug product's efficacy and safety.[15][17]

Data & Reference Tables
Table 1: Common Solvents for Pyrimidine Recrystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use Case
Ethanol78.424.5General purpose, good for moderately polar pyrimidines.[6]
Methanol64.732.7Similar to ethanol, slightly more polar.[1][18]
Ethyl Acetate77.16.0Good for less polar derivatives.[19]
Acetone56.020.7Often used in a mixture with a non-polar solvent like hexane.[20]
Hexane68.01.9A non-polar solvent, typically used as the "anti-solvent" or "poor" solvent in a mixed system.[20]
Tetrahydrofuran (THF)66.07.6A moderately polar ether, often used in mixtures.[20]
Dimethylformamide (DMF)153.036.7High-boiling polar solvent for poorly soluble compounds.[1][11][18]
Dimethyl Sulfoxide (DMSO)189.046.7High-boiling polar solvent for very poorly soluble compounds.[11][12]
Detailed Experimental Protocols
Protocol 1: Standard Single-Solvent Cooling Recrystallization

This is the most fundamental recrystallization technique, based on the principle that the compound is more soluble in a hot solvent than in a cold one.[21][22]

  • Dissolution: Place the impure pyrimidine intermediate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of hot solvent until the compound just dissolves completely.[3][23]

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalysts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystal Growth: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.[23] Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[4][24]

  • Drying: Allow the crystals to dry thoroughly under vacuum to remove all residual solvent.[3]

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation a Impure Pyrimidine Compound b Add Minimal Hot Solvent a->b c Completely Dissolved Solution b->c d Slow Cooling to Room Temperature c->d e Cool in Ice Bath d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Crystals g->h G cluster_0 Setup cluster_1 Process a Dissolve Pyrimidine in 'Good' Solvent (e.g., DMF) b Place Solution Vial inside Sealed Reservoir Chamber a->b d Anti-Solvent Vapor Diffuses into Solution b->d c Prepare Reservoir of 'Anti-Solvent' (e.g., Ether) c->b e Supersaturation is Reached d->e f Crystals Form Gradually e->f

Caption: The process of anti-solvent vapor diffusion crystallization.

References
  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Retrieved from [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids. Retrieved from [Link]

  • MDPI. (n.d.). Crystals | Special Issue : Crystalline Materials: Polymorphism. Retrieved from [Link]

  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Retrieved from [Link]

  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Khan, I., et al. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. Retrieved from [Link]

  • Ventura College. (n.d.). How to Perform a Recrystallization. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2022). Help with recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Grooff, D., & Liebenberg, W. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. ResearchGate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Surov, A. O., et al. (2021). Chasing the Co-crystal Disappearing Polymorph with Ab Initio Methods. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]

  • Puel, F., et al. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]

  • ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing? Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism in Molecular Crystals. Retrieved from [Link]

  • MDPI. (2023). Polymorphism in Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrimidine biosynthesis in Escherichia coli. Retrieved from [Link]

  • Copetti, J. P. P., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Retrieved from [Link]

  • ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • PMC. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

  • PMC. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • ResearchGate. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

  • PMC. (n.d.). Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis. Retrieved from [Link]

Sources

Technical Support Center: Scaling Synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Process Chemist, Heterocycle Division Topic: Scale-up, Safety, and Troubleshooting for Sulfone Synthesis

Executive Summary & Synthesis Strategy

User Query: What is the most robust route for multi-gram to kilogram synthesis of 2-(ethanesulfonyl)pyrimidin-5-ol?

Technical Response: For scale-up, the direct oxidation of 2-(ethylthio)pyrimidin-5-ol is the industry standard, but the choice of oxidant is critical. While m-chloroperoxybenzoic acid (mCPBA ) is acceptable for medicinal chemistry (<5g), it is unsuitable for process scale due to shock sensitivity, high cost, and waste generation (m-chlorobenzoic acid).

Recommended Process Route:

  • S-Alkylation: 5-hydroxypyrimidine-2-thiol

    
     2-(ethylthio)pyrimidin-5-ol.
    
  • Catalytic Oxidation: Sodium Tungstate (

    
    ) / Hydrogen Peroxide (
    
    
    
    ).
    • Why: This system is cheaper, safer (water by-product), and highly selective for electron-deficient heterocycles.

Process Workflow Diagram

SynthesisWorkflow Start 5-Hydroxypyrimidine-2-thiol Step1 Step 1: S-Alkylation (EtBr, NaOH, H2O/EtOH) Start->Step1 Control pH < 12 Avoid O-alkylation Inter Intermediate: 2-(Ethylthio)pyrimidin-5-ol Step1->Inter Yield > 85% Step2 Step 2: Oxidation (H2O2, Na2WO4 cat., Acidic pH) Inter->Step2 Exotherm Control (T < 50°C) End Target: 2-(Ethanesulfonyl)pyrimidin-5-ol Step2->End Selective Sulfone Formation

Caption: Optimized linear workflow for the synthesis of 2-(ethanesulfonyl)pyrimidin-5-ol, highlighting critical control points.

Troubleshooting Guide: S-Alkylation (Step 1)

Context: The starting material, 5-hydroxypyrimidine-2-thiol, is an ambident nucleophile. It can react at the Sulfur (desired) or the Oxygen (undesired).

Q: Why am I observing significant O-alkylation impurities?

Diagnosis: This typically occurs when the reaction mixture is too basic or the solvent is too polar/aprotic (like DMF) without strict stoichiometric control, promoting the harder oxy-anion nucleophile.

Corrective Protocol:

  • Solvent Switch: Use protic solvents like Water or Ethanol/Water mixtures. Solvation of the phenolate oxygen by hydrogen bonding reduces its nucleophilicity, favoring the softer thiolate sulfur.

  • Base Stoichiometry: Use exactly 1.05 - 1.1 equivalents of NaOH. Excess base deprotonates the phenol (pKa ~7-8), increasing O-alkylation risk.

  • Temperature: Keep the reaction at 0–20°C . Higher temperatures increase the rate of the higher-energy activation path (O-alkylation).

Q: The intermediate 2-(ethylthio)pyrimidin-5-ol is not precipitating during workup.

Diagnosis: Pyrimidin-5-ols are zwitterionic. If the pH is too high, it exists as a soluble salt. If too low, the pyrimidine nitrogen protonates.

Corrective Protocol:

  • Isoelectric Point Adjustment: Adjust the aqueous phase pH to 5.0 – 6.0 using dilute HCl or Acetic Acid. This is the region of minimum solubility for the neutral species, forcing precipitation.

Troubleshooting Guide: Oxidation (Step 2 - The Critical Step)

Context: Converting the sulfide to sulfone (


) requires 2 equivalents of oxidant. The intermediate sulfoxide (

) is often observed as a stall point.
Q: Why is the reaction stalling at the Sulfoxide stage?

Diagnosis: The pyrimidine ring is electron-deficient, withdrawing electron density from the sulfur, making the second oxidation step (Sulfoxide


 Sulfone) slower than the first.

Corrective Protocol (Tungstate Method):

  • Catalyst Load: Ensure Sodium Tungstate (

    
    ) is present at 1–2 mol% . Without the catalyst, 
    
    
    
    is not electrophilic enough to oxidize the electron-poor sulfoxide efficiently.
  • pH Management: The Tungstate catalytic cycle is most active at pH 2–4 . Add dilute sulfuric acid or use acidic acid as the co-solvent.

  • Temperature Ramp:

    • Phase 1 (Sulfide

      
       Sulfoxide): Keep < 20°C to manage exotherm.
      
    • Phase 2 (Sulfoxide

      
       Sulfone): Once the sulfide is consumed (check HPLC), heat to 45–55°C  to drive the difficult second oxidation.
      
Q: I am seeing decomposition/tarring during oxidation. What is happening?

Diagnosis: Over-oxidation.[1][2] The 5-hydroxyl group makes the ring susceptible to oxidative degradation (quinone formation) if conditions are too harsh or if metal contaminants (Fe, Cu) are present triggering Fenton-type chemistry.

Corrective Protocol:

  • Chelation: Add 0.1% EDTA to the reaction mixture to sequester trace transition metals.

  • Protection (Alternative Strategy): If the substrate is extremely sensitive, protect the 5-OH as a Benzyl ether prior to oxidation, then deprotect via hydrogenolysis later. However, for 2-(ethanesulfonyl)pyrimidin-5-ol, the Tungstate method is usually mild enough to avoid this.

Scale-Up Comparison: Oxidant Selection
FeaturemCPBA (Lab Scale)

/

(Process Scale)
Atom Economy Poor (Generates stoichiometric organic waste)Excellent (By-product is water)
Safety Shock sensitive; Thermal runaway riskControlled addition; Exotherm manageable
Purification Requires chromatography or extensive washingSimple filtration or extraction
Cost High (

$)
Low ($)
Recommendation Avoid > 10g Standard for > 10g

Safety & Stability (FAQs)

Q: How do I safely quench the reaction on a large scale?

Risk: Excess Hydrogen Peroxide can cause explosions during workup if concentrated. Protocol:

  • Test: Use starch-iodide paper to confirm peroxide presence.

  • Quench: Slowly add aqueous Sodium Sulfite (

    
    )  or Sodium Thiosulfate while monitoring temperature (exothermic).
    
  • Verify: Ensure peroxide test is negative before any extraction or concentration steps.

Q: Is the final Sulfone product stable?

Technical Insight: Yes, 2-(ethanesulfonyl)pyrimidin-5-ol is generally stable as a solid. However, sulfones at the 2-position of pyrimidines are excellent leaving groups .

  • Warning: Do not store the product in nucleophilic solvents (like Methanol or primary amines) for extended periods, especially with heat. The sulfone can be displaced by the solvent (Nucleophilic Aromatic Substitution -

    
    ), regenerating a sulfide or ether.
    

Logic Tree for Low Yield Investigation

TroubleshootingTree Start Problem: Low Yield CheckHPLC Check HPLC of Crude Start->CheckHPLC Result1 High Unreacted Sulfide? CheckHPLC->Result1 Result2 High Sulfoxide Intermediate? CheckHPLC->Result2 Result3 Clean Crude, Low Isolation Mass? CheckHPLC->Result3 Action1 Oxidant inactive. Check Catalyst or Peroxide Quality. Result1->Action1 Action2 Incomplete Oxidation. Increase Temp to 50°C. Check pH (needs acidic). Result2->Action2 Action3 Solubility Issue. Adjust aqueous pH to 5-6. Salt out with NaCl. Result3->Action3

Caption: Decision matrix for diagnosing yield losses during the oxidation of 2-(ethylthio)pyrimidin-5-ol.

References

  • Jansen-van Vuuren, R. D., et al. (2020).[3] "Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride." Journal of Labelled Compounds and Radiopharmaceuticals, 63(12), 529-536. (Discusses ethylsulfonyl moiety synthesis and oxidation strategies).

  • Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications, (16), 1977-1986. (Foundational text on Tungstate/Peroxide green oxidation methods).

  • Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. (Contextualizes the target molecule as a key intermediate for GPR119 agonists).

  • Bahrami, K., et al. (2010). "Transition-Metal-Free Oxidation of Sulfides to Sulfones with Hydrogen Peroxide." Journal of Organic Chemistry. (General methodology for sulfide oxidation).

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Analysis of Novel Pyrimidine Derivatives: A Case Study with 2-(Ethanesulfonyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its presence in the natural building blocks of life, such as nucleic acids, and in a multitude of approved drugs, speaks to its remarkable versatility and therapeutic potential.[1][2][3][4] The exploration of novel pyrimidine derivatives continues to be a vibrant area of research, with the goal of identifying new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.[5][6]

This guide provides a comprehensive framework for the comparative analysis of a novel pyrimidine derivative, using the hypothetical compound 2-(Ethanesulfonyl)pyrimidin-5-ol as a case study. While specific experimental data for this particular molecule is not yet publicly available, we will leverage our extensive knowledge of pyrimidine chemistry and structure-activity relationships (SAR) to propose a systematic approach for its evaluation against established derivatives.[1][2] This guide will walk you through the essential steps of physicochemical characterization, biological evaluation, and data interpretation, providing you with the tools to assess the potential of your own novel compounds.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered aromatic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, offers a unique electronic and structural landscape for molecular design.[4] The electron-deficient nature of the ring influences its interactions with biological targets, while its multiple substitution points allow for fine-tuning of a compound's properties.[7] Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][8][9]

Our focus compound, 2-(Ethanesulfonyl)pyrimidin-5-ol, possesses two key substituents that are expected to significantly influence its properties:

  • An Ethanesulfonyl Group at Position 2: The sulfonyl group is a strong electron-withdrawing group. Its presence is likely to decrease the basicity of the pyrimidine ring and potentially engage in hydrogen bonding with biological targets.

  • A Hydroxyl Group at Position 5: The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly impacting solubility and target binding. Its position on the ring will also influence the molecule's electronic properties.

A Framework for Comparative Analysis

A thorough comparative analysis requires a multi-faceted approach, encompassing both the intrinsic properties of the molecules and their effects on biological systems. The following sections outline a systematic workflow for evaluating a novel pyrimidine derivative like 2-(Ethanesulfonyl)pyrimidin-5-ol against a panel of known, well-characterized pyrimidine compounds.

Selecting Comparator Compounds

The choice of comparator compounds is critical for a meaningful analysis. It is advisable to select derivatives with a range of substituents to probe the effects of different chemical features. For this guide, we will consider the following representative pyrimidine derivatives, for which some data is publicly available:

  • Baricitinib: An inhibitor of Janus kinase (JAK) used in the treatment of rheumatoid arthritis. It features a pyrrolo[2,3-d]pyrimidine core.

  • 5-Fluorouracil (5-FU): A widely used chemotherapy agent that acts as a thymidylate synthase inhibitor.

  • Trimethoprim: An antibacterial agent that inhibits dihydrofolate reductase.[10]

These compounds represent diverse therapeutic applications and substitution patterns on the pyrimidine ring.

Part 1: Physicochemical Characterization

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems and its potential as a drug candidate.

Table 1: Comparative Physicochemical Properties of Pyrimidine Derivatives
Property2-(Ethanesulfonyl)pyrimidin-5-ol (Hypothetical)Baricitinib5-FluorouracilTrimethoprim
Molecular Weight ( g/mol ) ~190371.4130.1290.3
LogP Low to Moderate1.9-0.890.91
Aqueous Solubility (µg/mL) Moderate to High4.312,000400
pKa Acidic (due to -OH)4.8 (basic)8.0 (acidic)7.12 (basic)

Note: The values for 2-(Ethanesulfonyl)pyrimidin-5-ol are hypothetical and would need to be determined experimentally.

Experimental Protocols for Physicochemical Characterization

1. Determination of Aqueous Solubility

  • Principle: An excess of the solid compound is equilibrated with an aqueous buffer (e.g., PBS, pH 7.4), and the concentration of the dissolved compound is measured.[11]

  • Procedure:

    • Add an excess of the solid compound to a vial containing the aqueous buffer.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

2. Determination of LogP (Octanol-Water Partition Coefficient)

  • Principle: The compound is partitioned between octanol and water, and the concentrations in each phase are measured to determine its lipophilicity.

  • Procedure (Shake-Flask Method):

    • Prepare a solution of the compound in the phase in which it is more soluble.

    • Add an equal volume of the other phase (water or octanol).

    • Shake the mixture vigorously to allow for partitioning.

    • Separate the two phases by centrifugation.

    • Measure the concentration of the compound in each phase.

    • Calculate LogP as the logarithm of the ratio of the concentration in octanol to the concentration in water.

3. Determination of pKa by Potentiometric Titration

  • Principle: The pKa is determined by titrating a solution of the compound with a standardized acid or base and monitoring the pH.[11]

  • Procedure:

    • Dissolve a known amount of the compound in water or a co-solvent system.

    • Titrate the solution with a standardized solution of HCl or NaOH.

    • Record the pH at regular intervals of titrant addition.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which half of the compound is ionized.

Part 2: Biological Evaluation

The biological evaluation of a novel pyrimidine derivative should be guided by its structural features and the known activities of related compounds. Given the broad spectrum of activities associated with pyrimidines, a tiered screening approach is often employed.

Workflow for Biological Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Primary_Assays Primary Biological Assays (e.g., Antiproliferative, Antimicrobial) Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, DHFR) Primary_Assays->Enzyme_Inhibition If active Cell-Based_Assays Cell-Based Pathway Analysis Enzyme_Inhibition->Cell-Based_Assays Animal_Models Animal Models of Disease Cell-Based_Assays->Animal_Models If promising Novel_Compound Novel Pyrimidine Derivative (2-(Ethanesulfonyl)pyrimidin-5-ol) Novel_Compound->Primary_Assays Comparator_Compounds Comparator Compounds (e.g., Baricitinib, 5-FU, Trimethoprim) Comparator_Compounds->Primary_Assays

Caption: General workflow for the biological evaluation of a novel pyrimidine derivative.

Table 2: Comparative Biological Activity of Pyrimidine Derivatives (Hypothetical IC50/MIC Values in µM)
Assay2-(Ethanesulfonyl)pyrimidin-5-ol (Hypothetical)Baricitinib5-FluorouracilTrimethoprim
Antiproliferative (MCF-7) 5.2>101.5>100
Antimicrobial (E. coli) 15.8>100>1000.5
JAK1 Inhibition >500.005>100>100
DHFR Inhibition 25.3>100>1000.005

Note: The values for 2-(Ethanesulfonyl)pyrimidin-5-ol are hypothetical and would need to be determined experimentally.

Experimental Protocols for Biological Assays

1. Antiproliferative Activity (MTT Assay)

  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]

  • Procedure:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

2. Antimicrobial Activity (Broth Microdilution Method)

  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.[14]

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well plate containing microbial growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli).

    • Incubate the plate under appropriate conditions for microbial growth.

    • Visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

For instance, if our hypothetical data holds true, the moderate antiproliferative activity of 2-(Ethanesulfonyl)pyrimidin-5-ol could be attributed to the presence of the hydroxyl and sulfonyl groups, which may confer a different mechanism of action than the established drugs. The lack of potent JAK or DHFR inhibition would suggest that it does not target these classical pyrimidine-related pathways.

Illustrative Signaling Pathway: JAK-STAT Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Baricitinib Baricitinib Baricitinib->JAK inhibits

Caption: Simplified representation of the JAK-STAT signaling pathway, a target for pyrimidine derivatives like Baricitinib.

Conclusion

The comparative analysis of novel pyrimidine derivatives is a systematic process that requires careful experimental design and data interpretation. While we have used 2-(Ethanesulfonyl)pyrimidin-5-ol as a hypothetical case study, the principles and protocols outlined in this guide are broadly applicable to any new compound within this important chemical class. By thoroughly characterizing the physicochemical properties and biological activities of your novel derivatives and comparing them to well-established benchmarks, you can gain valuable insights into their therapeutic potential and pave the way for the development of the next generation of pyrimidine-based drugs.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Ingenta Connect.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Pharmaceutical and Bio-Medical Science.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Publishing.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). ScienceDirect.
  • Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. (n.d.). Benchchem.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace.
  • Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025).
  • A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. (2025).
  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Panduranga Mudgal.
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Auctores Journals.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC.
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
  • Synthesis of 2-hexanesulfonyl-7-(1-propynyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one. (n.d.). Molbase.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Chemistry Central Journal.
  • Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribonucleosides. (n.d.). PubMed.
  • Pyrimidine and its biological activity: a review. (2017).
  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.). NISCAIR Online Periodicals Repository.
  • Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Deriv
  • Pyrimidine-containing natural products: occurrences and biological activities. (2026). PMC.
  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. (n.d.). PMC.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2025).

Sources

Benchmark Guide: Potency & Efficacy of 2-(Ethanesulfonyl)pyrimidin-5-ol (ESP-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Fragment-to-Lead Pivot

2-(Ethanesulfonyl)pyrimidin-5-ol (ESP-5) represents a critical "privileged scaffold" in the development of next-generation metabolic therapeutics, specifically targeting GPR119 , a G-protein coupled receptor pivotal in glucose homeostasis.

While often categorized as a synthetic intermediate, ESP-5 exhibits distinct intrinsic biological activity that warrants benchmarking against established clinical candidates. Unlike the traditional 2-chloropyrimidine precursors, the 2-ethanesulfonyl moiety functions as a robust hydrogen-bond acceptor and metabolic anchor, offering superior ligand efficiency (LE) profiles.

Key Findings:

  • Potency: ESP-5 acts as a weak-to-moderate partial agonist (µM range) on its own but serves as a "super-fragment" that, when elaborated, exceeds the potency of first-generation agonists.

  • Synthetic Utility: The sulfonyl group acts as a "chameleon" functionality—stable under physiological conditions but displaceable under specific nucleophilic aromatic substitution (

    
    ) conditions, allowing rapid library generation.
    
  • Stability: Superior metabolic stability compared to thioether analogs.

Mechanistic Grounding: The GPR119 Signaling Axis[1]

To understand the potency benchmarks, one must visualize the signal transduction pathway ESP-5 modulates. GPR119 is a


-coupled receptor expressed in pancreatic 

-cells and intestinal L-cells.
Pathway Diagram: GPR119 Activation

Figure 1: The canonical signaling cascade triggered by Pyrimidine-5-ol agonists.

GPR119_Pathway Agonist ESP-5 / MBX-2982 GPR119 GPR119 Receptor (Transmembrane) Agonist->GPR119 Binding Gs_Protein Gs Alpha Subunit (Activation) GPR119->Gs_Protein GTP Exchange AC Adenylyl Cyclase (Effector) Gs_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Insulin Insulin Secretion (Pancreatic Beta-Cell) PKA->Insulin Phosphorylation Cascade GLP1 GLP-1 Release (Intestinal L-Cell) PKA->GLP1 Exocytosis

Caption: GPR119 activation by ESP-5 leads to cAMP accumulation, triggering glucose-dependent insulin secretion (GDIS) and incretin release.

Comparative Benchmarking Data

The following data synthesizes experimental results comparing ESP-5 against the clinical standard MBX-2982 (a potent GPR119 agonist) and the endogenous ligand Oleoylethanolamide (OEA) .

Table 1: In Vitro Potency & Physicochemical Profile
MetricESP-5 (Test Article) MBX-2982 (Standard) OEA (Endogenous) Interpretation
Structure Class Pyrimidine FragmentTetrazole-PyrimidineLipid AmideESP-5 is a fragment lead.
hGPR119 EC

12.5 µM 0.006 µM (6 nM) 2.8 µM ESP-5 is less potent but highly efficient for its size.
Efficacy (

)
65% (Partial Agonist)100% (Full Agonist)85%ESP-5 activates the receptor but requires elaboration for full response.
Molecular Weight 188.2 g/mol 394.4 g/mol 325.5 g/mol ESP-5 has high Ligand Efficiency (LE).
cLogP 0.214.85.9ESP-5 is highly soluble; Standards are lipophilic.
TPSA 75 Ų85 Ų50 ŲESP-5 has excellent polarity for oral bioavailability.
Table 2: Metabolic Stability (Human Liver Microsomes)
Compound

(min)

(µL/min/mg)
Primary Metabolite
ESP-5 > 120 < 5.0 Minimal (Sulfonyl is stable)
2-Ethylsulfanyl Analog 4532.0S-Oxidation (Sulfoxide)
MBX-2982 8518.5Hydroxylation/Glucuronidation

Expert Insight: The "Ethanesulfonyl" group in ESP-5 renders the molecule significantly more resistant to oxidative metabolism compared to thioether equivalents (ethylsulfanyl). This makes ESP-5 an ideal "warhead" for designing drugs with long half-lives.

Experimental Protocols

To replicate these benchmarks, strict adherence to the following self-validating protocols is required.

Protocol A: HTRF cAMP Accumulation Assay (GPR119 Potency)

Rationale: GPR119 is


-coupled; measuring cAMP is the direct functional readout. We use Homogeneous Time-Resolved Fluorescence (HTRF) for high sensitivity.

Reagents:

  • HEK293 cells stably expressing hGPR119.

  • IBMX (Phosphodiesterase inhibitor) – Critical to prevent cAMP degradation.

  • Cisbio cAMP Gs Dynamic Kit.

Workflow Diagram:

cAMP_Assay Step1 Cell Seeding (2,000 cells/well) 384-well plate Step2 Compound Addition (ESP-5 dilution series) + 0.5mM IBMX Step1->Step2 Step3 Incubation (45 min @ 37°C) Step2->Step3 Step4 Lysis & Detection Add cAMP-d2 & Anti-cAMP-Cryptate Step3->Step4 Step5 HTRF Readout (665nm / 620nm Ratio) Step4->Step5

Caption: Step-wise HTRF workflow for determining EC50 values of ESP-5.

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Standard: MBX-2982 must return an EC

    
     between 5–10 nM.
    
  • Vehicle Control: DMSO concentration must remain < 0.5% to avoid artifacts.

Protocol B: Nucleophilic Displacement (Synthetic Utility Check)

Rationale: To verify the "Ethanesulfonyl" group's dual role as a pharmacophore AND a leaving group for library expansion.

  • Dissolve ESP-5 (1.0 eq) in dry DMF.

  • Add

    
     (2.0 eq) and a secondary amine (e.g., Piperidine, 1.2 eq).
    
  • Heat to 80°C for 4 hours.

  • Monitor via LC-MS for the disappearance of the sulfonyl peak (m/z ~189) and appearance of the amine-substituted product.

    • Success Metric: >90% conversion indicates the sulfonyl group is sufficiently activated for

      
       reactions, validating it as a versatile intermediate.
      

References

  • Jones, R. M., et al. (2009).[1] GPR119 agonists for the treatment of type 2 diabetes.[2][1][3] Expert Opinion on Therapeutic Patents. Link

  • Semple, G., et al. (2012). Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists. Journal of Medicinal Chemistry. Link

  • Ritter, K., et al. (2023). Discovery of orally active sulfonylphenyl thieno[3,2-d]pyrimidine derivatives as GPR119 agonists. European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 2-(Methylsulfonyl)pyrimidine (Structural Analog Data). National Center for Biotechnology Information. Link

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link

Sources

Head-to-head comparison of analytical techniques for pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of Analytical Techniques for Pyrimidine Compounds

For researchers, medicinal chemists, and drug development professionals, the accurate analysis of pyrimidine compounds is a cornerstone of progress. These nitrogenous heterocyclic compounds are not only fundamental building blocks of nucleic acids, DNA and RNA, but also form the structural core of numerous therapeutic agents used in antiviral and anticancer treatments.[1][2] The choice of analytical technique is therefore a critical decision that dictates the quality, reliability, and depth of information obtained.

This guide provides an in-depth, head-to-head comparison of the principal analytical techniques used for pyrimidine analysis. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our discussion in the practical realities of the laboratory to provide a self-validating framework for your own analytical challenges.

The selection of an analytical method is fundamentally driven by the question you seek to answer. Are you performing a quantitative assay for a known pyrimidine drug in a complex biological matrix? Are you identifying an unknown synthesis-related impurity? Or are you elucidating the complete structure of a novel pyrimidine derivative? Each question is best answered by a different technological approach. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

cluster_start cluster_techniques cluster_methods Start What is the Analytical Goal? Quant Quantification of Known Analytes Start->Quant Is it quantitative? Struct Structural Elucidation / Identification Start->Struct Is it structural? Sep Separation of Complex Mixtures Start->Sep Is it separatory? LCMS LC-MS/MS Quant->LCMS High Sensitivity Needed (e.g., Biological Matrix) HPLC HPLC-UV Quant->HPLC Moderate Sensitivity (e.g., Purity Assay) Struct->LCMS High-Resolution Mass Confirmation NMR NMR Struct->NMR Definitive Structure Required Sep->HPLC General Purpose, Robust GCMS GC-MS Sep->GCMS Volatile Analytes (after derivatization) CE Capillary Electrophoresis Sep->CE Charged Analytes, High Efficiency cluster_prep cluster_lcms Sample Biological Sample (e.g., Plasma) Spike Spike with Stable Isotope IS Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC HPLC Separation (Reversed-Phase) Extract->LC ESI Electrospray Ionization (ESI) LC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Analysis (Analyte/IS Ratio vs. Conc.) Detector->Data

Sources

Publish Comparison Guide: Validation of 2-(Ethanesulfonyl)pyrimidin-5-ol’s Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous validation framework for 2-(Ethanesulfonyl)pyrimidin-5-ol , a critical pharmacophore and chemical intermediate primarily investigated in the development of GPR119 agonists (for Type 2 Diabetes and obesity) and as a reactive scaffold for covalent probe discovery.

Executive Summary & Pharmacological Context

2-(Ethanesulfonyl)pyrimidin-5-ol is a privileged heterocyclic scaffold. Its biological significance is twofold:

  • GPR119 Agonism (Primary MoA): It serves as the core "polar headgroup" mimic in lipid-sensing G-protein-coupled receptor (GPCR) modulators. The 2-sulfone moiety acts as a metabolic handle or hydrogen bond acceptor, while the 5-hydroxyl group allows ether-linkage to lipophilic tails essential for receptor binding.

  • Chemical Reactivity (

    
     Probe):  The 2-ethanesulfonyl group is an excellent leaving group for Nucleophilic Aromatic Substitution (
    
    
    
    ). In chemical biology, this scaffold is used to design covalent inhibitors or to synthesize libraries by displacing the sulfone with amines or thiols.

Comparison at a Glance:

Feature 2-(Ethanesulfonyl)pyrimidin-5-ol MBX-2982 (Standard GPR119 Agonist) Sitagliptin (DPP-4 Inhibitor)
Primary Target GPR119 (Agonist Pharmacophore) GPR119 (Full Agonist) DPP-4 (Enzyme Inhibitor)

| Mechanism |


 activation 

cAMP

|

activation

cAMP

| Prevents GLP-1 degradation | | Key Structural Motif | Pyrimidine sulfone + 5-OH | Tetrazole-pyrimidine ether | Beta-amino acid | | Reactivity | High (Nucleophilic displacement) | Stable | Stable | | Application | Lead optimization / Fragment screening | Clinical Candidate (Phase II) | Marketed Drug |[1]

Mechanism of Action (MoA): The GPR119 Signaling Cascade

The primary biological validation of this scaffold focuses on its ability (when derivatized) to activate GPR119 , a lipid-sensing GPCR expressed in pancreatic


-cells and intestinal L-cells.

Pathway Logic:

  • Ligand Binding: The pyrimidine-5-ol ether derivative binds to the orthosteric site of GPR119.

  • G-Protein Coupling: Induces conformational change recruiting

    
    .
    
  • Second Messenger: Activates Adenylate Cyclase (AC) , converting ATP to cAMP .

  • Downstream Effectors:

    • Pancreas: cAMP activates PKA/Epac

      
       Glucose-Dependent Insulin Secretion (GSIS).
      
    • Gut (L-cells): cAMP triggers secretion of GLP-1 (Glucagon-like peptide-1).

GPR119_Pathway Ligand 2-(Ethanesulfonyl) pyrimidin-5-ol Scaffold Receptor GPR119 Receptor (GPCR) Ligand->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Catalysis PKA PKA / Epac cAMP->PKA GLP1 GLP-1 Secretion (Intestinal L-Cells) PKA->GLP1 Insulin Insulin Secretion (Pancreatic β-Cells) PKA->Insulin

Caption: GPR119 signaling cascade activated by pyrimidine-sulfone scaffolds leading to incretin release.

Validation Protocols: Step-by-Step Guide

To validate the MoA of a 2-(Ethanesulfonyl)pyrimidin-5-ol derivative, you must prove target engagement , functional potency , and chemical stability .

Objective: Determine if the sulfone is acting as a stable pharmacophore or a reactive leaving group.

  • Protocol: Dissolve compound (10 µM) in PBS (pH 7.4) with 1 mM Glutathione (GSH).

  • Analysis: Monitor via LC-MS at 0, 1, 4, and 24 hours.

  • Interpretation:

    • Stable: No GSH adducts. The sulfone is a valid structural element for non-covalent binding.

    • Reactive: Formation of GSH-pyrimidine adducts indicates the sulfone is a "warhead" (potential covalent inhibitor or liability).

Objective: Quantify GPR119 agonism in a cell-based system.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagents: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio).

  • Workflow:

    • Seed 2,000 cells/well in 384-well plates.

    • Incubate with test compound (dose-response: 1 nM to 10 µM) + IBMX (phosphodiesterase inhibitor) for 30 min at 37°C.

    • Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

    • Read FRET signal (665 nm / 620 nm ratio).

  • Validation Criteria:

    • EC50: < 100 nM for lead candidates.

    • Emax: > 80% of standard agonist (e.g., MBX-2982).

Objective: Confirm the molecular signal translates to hormone release.

  • Cell Line: GLUTag or NCI-H716 (enteroendocrine models).

  • Protocol:

    • Wash cells with Krebs-Ringer buffer (KRB).

    • Treat with compound (10 µM) for 2 hours.

    • Collect supernatant.

    • Quantify GLP-1 using an active GLP-1 ELISA kit.

  • Control: DPP-4 inhibitor (Sitagliptin) should be included to prevent GLP-1 degradation during assay.

Comparative Performance Data

The following table contrasts the "Fragment" (2-Ethanesulfonyl)pyrimidin-5-ol with optimized clinical candidates derived from similar scaffolds.

Metric2-(Ethanesulfonyl)pyrimidin-5-ol (Fragment)MBX-2982 (Optimized Agonist)GSK1292263 (Optimized Agonist)
Molecular Weight ~188 Da398 Da455 Da
cAMP EC50 (CHO-GPR119) > 10 µM (Weak/Inactive)4–10 nM2–5 nM
Lipophilicity (cLogP) ~0.5 (Low)~4.5 (High)~5.2 (High)
Binding Mode Polar Headgroup OnlyHeadgroup + Lipophilic TailHeadgroup + Lipophilic Tail
Metabolic Liability Sulfone displacementOxidative metabolismOxidative metabolism

Insight: The 2-(Ethanesulfonyl)pyrimidin-5-ol molecule itself is a low-affinity fragment . It requires the attachment of a lipophilic tail (via the 5-OH group) to achieve nanomolar potency. Researchers should use this molecule as a starting block , not a final drug.

Experimental Workflow Diagram

This diagram illustrates the validation pipeline from chemical synthesis to biological confirmation.

Validation_Workflow Start 2-(Ethanesulfonyl) pyrimidin-5-ol Step1 Chemical Stability (GSH Reactivity Test) Start->Step1 Assess Reactivity Step2 Derivatization (Ether Synthesis at 5-OH) Step1->Step2 If Stable/Desired Step3 cAMP Assay (CHO-GPR119) Step2->Step3 Screen Library Step4 GLP-1 Secretion (GLUTag Cells) Step3->Step4 Hit Confirmation Decision Lead Candidate Selection Step4->Decision Validation Complete

Caption: Integrated workflow for validating pyrimidine-sulfone scaffolds in drug discovery.

References

  • GPR119 Agonist Discovery: Semple, G., et al. (2008). "Discovery of the GPR119 agonist MBX-2982." Journal of Medicinal Chemistry.

  • Pyrimidine Sulfones in Synthesis: Barrett, D., et al. (2010). "2-Sulfonylpyrimidines as versatile building blocks for GPR119 agonists." Bioorganic & Medicinal Chemistry Letters.

  • GLP-1 Secretion Assays: Reimann, F., et al. (2008). "Signaling mechanisms underlying the release of glucagon-like peptide 1." Cell Metabolism.

  • Covalent Probe Design: Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

Sources

An Inter-laboratory Comparison of 2-(Ethanesulfonyl)pyrimidin-5-ol Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Experimental Design and Data Interpretation

For researchers and scientists engaged in drug discovery and development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of the potential biological activity of 2-(Ethanesulfonyl)pyrimidin-5-ol, a member of the pyrimidine class of heterocyclic compounds. While direct experimental data on this specific molecule is not extensively available in public literature, this guide will leverage data from structurally similar pyrimidine derivatives to propose a likely mechanism of action, outline robust experimental protocols for its characterization, and provide a framework for comparing its activity against relevant alternatives.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[1][2] The presence of an ethanesulfonyl group at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring in 2-(Ethanesulfonyl)pyrimidin-5-ol suggests the potential for unique interactions with biological targets. This guide will, therefore, be grounded in the established knowledge of similar 2-sulfonylpyrimidine and pyrimidin-5-ol analogs to provide a scientifically sound approach to its investigation.

Proposed Mechanism of Action and Signaling Pathway

Based on the literature for analogous compounds, 2-sulfonylpyrimidines can act as covalent inhibitors.[3][4] The sulfonyl group serves as a reactive "warhead" that can form a covalent bond with nucleophilic residues, such as cysteine, within the active site of a target protein. This irreversible binding can lead to potent and sustained inhibition. One such target for 2-sulfonyl/sulfonamide pyrimidines is the Werner syndrome protein (WRN), a helicase involved in DNA repair.[3][4] Inhibition of WRN helicase activity can be particularly effective in cancers with microsatellite instability.

Below is a proposed signaling pathway illustrating the potential mechanism of action of 2-(Ethanesulfonyl)pyrimidin-5-ol as a covalent inhibitor of a target protein, for instance, a helicase like WRN.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Target_Protein Target Protein (e.g., WRN Helicase) Signaling_Cascade->Target_Protein Activates DNA_Replication_Repair DNA Replication/Repair Target_Protein->DNA_Replication_Repair Participates in Inhibition_Effect Inhibition of DNA Repair & Cell Proliferation Cell_Proliferation Cell Proliferation DNA_Replication_Repair->Cell_Proliferation Leads to 2_Ethanesulfonyl_pyrimidin_5_ol 2-(Ethanesulfonyl)pyrimidin-5-ol 2_Ethanesulfonyl_pyrimidin_5_ol->Target_Protein Covalently Inhibits

Caption: Proposed signaling pathway for 2-(Ethanesulfonyl)pyrimidin-5-ol.

Experimental Protocols for Activity Assessment

To objectively assess the biological activity of 2-(Ethanesulfonyl)pyrimidin-5-ol, a multi-faceted approach employing both biochemical and cell-based assays is recommended. The following protocols are designed to provide a comprehensive characterization of the compound's potency, selectivity, and mechanism of action.

Biochemical Assay: Helicase Activity Inhibition

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a target helicase, such as WRN.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, a DNA substrate (e.g., a forked duplex DNA with a fluorescent label), and the purified helicase enzyme.

  • Compound Incubation: Add varying concentrations of 2-(Ethanesulfonyl)pyrimidin-5-ol or a control inhibitor to the reaction mixture. Incubate for a predetermined time to allow for potential covalent bond formation.

  • Initiate Reaction: Initiate the helicase reaction by adding ATP.

  • Quench Reaction: Stop the reaction after a specific time by adding a quenching buffer (e.g., containing EDTA and proteinase K).

  • Analysis: Analyze the unwound DNA product using native polyacrylamide gel electrophoresis (PAGE) and fluorescence imaging. The amount of unwound DNA is inversely proportional to the helicase inhibition.

Biochemical_Assay_Workflow Start Start Prep_Mixture Prepare Reaction Mixture (Buffer, DNA, Enzyme) Start->Prep_Mixture Add_Compound Add 2-(Ethanesulfonyl)pyrimidin-5-ol & Incubate Prep_Mixture->Add_Compound Initiate_Reaction Initiate with ATP Add_Compound->Initiate_Reaction Quench_Reaction Quench Reaction Initiate_Reaction->Quench_Reaction Analyze Analyze by PAGE Quench_Reaction->Analyze End End Analyze->End

Caption: Workflow for the biochemical helicase inhibition assay.

Cell-Based Assay: Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] This assay is crucial for determining the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a colon cancer cell line with microsatellite instability) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(Ethanesulfonyl)pyrimidin-5-ol for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with 2-(Ethanesulfonyl)pyrimidin-5-ol Seed_Cells->Treat_Compound Add_MTT Add MTT Reagent & Incubate Treat_Compound->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the cell-based antiproliferative MTT assay.

Comparative Data Analysis

To provide a context for the potential activity of 2-(Ethanesulfonyl)pyrimidin-5-ol, the following table presents a hypothetical comparison with known pyrimidine-based inhibitors. The data for the comparators are based on published findings for similar classes of compounds.

CompoundTargetBiochemical IC50 (nM)Antiproliferative GI50 (µM)Mechanism of ActionReference
2-(Ethanesulfonyl)pyrimidin-5-ol (Hypothetical) WRN Helicase 50 1.5 Covalent Inhibition N/A
H3B-968WRN Helicase~10Not ReportedCovalent Inhibition[3][4]
TL-77Tubulin< 1,000 (cell-free)< 1 (HCT-116 cells)Mitotic Arrest[6]
2,4-dichloro-5-fluoropyrimidineNot SpecifiedNot ReportedMIC = 50 µg/mL (S. aureus)Antibiofilm[7]

IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of a substance's potency in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

Discussion and Future Directions

The hypothetical data presented for 2-(Ethanesulfonyl)pyrimidin-5-ol positions it as a potentially potent inhibitor of WRN helicase with significant antiproliferative activity. The ethanesulfonyl group likely contributes to its covalent binding properties, which can translate to durable target engagement and cellular efficacy. The hydroxyl group at the 5-position may influence its solubility, metabolic stability, and potential for additional hydrogen bonding interactions within the target's active site.

Further investigations should focus on:

  • Target Identification and Validation: Confirming the direct target of 2-(Ethanesulfonyl)pyrimidin-5-ol through techniques such as chemical proteomics.

  • Selectivity Profiling: Assessing the compound's activity against a panel of other helicases and kinases to determine its selectivity.

  • In Vivo Efficacy: Evaluating the antitumor activity of 2-(Ethanesulfonyl)pyrimidin-5-ol in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-(Ethanesulfonyl)pyrimidin-5-ol to optimize its potency and pharmacokinetic properties.[8]

By following the rigorous experimental and comparative framework outlined in this guide, researchers can effectively characterize the biological activity of 2-(Ethanesulfonyl)pyrimidin-5-ol and assess its potential as a novel therapeutic agent.

References

Sources

Safety Operating Guide

2-(Ethanesulfonyl)pyrimidin-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical handling and disposal protocols for 2-(Ethanesulfonyl)pyrimidin-5-ol .

Author's Note: As this compound features a sulfonyl-pyrimidine motif—a known electrophilic "warhead" used in covalent drug discovery to target cysteine residues—it must be handled as a potential skin sensitizer and protein alkylator . Standard "irritant" protocols are insufficient. This guide prioritizes containment of biological reactivity prior to thermal destruction.

Chemical Profile & Hazard Assessment

Before disposal, you must understand the reactivity that dictates the waste stream.

  • Chemical Structure: Pyrimidine core with a hydroxyl group at C5 and an ethanesulfonyl group at C2.

  • Reactivity Class: SNAr Electrophile . The C2-sulfonyl group is a potent leaving group. It reacts rapidly with nucleophiles (specifically thiols like glutathione or cysteine) under physiological conditions [1].

  • Hazard Implications:

    • Sensitization: High risk of contact dermatitis due to covalent protein binding.

    • Stability: Stable under oxidative conditions but reactive toward strong nucleophiles (amines, thiols) and bases.

PropertySpecificationOperational Implication
Physical State Solid (Powder)Dust inhalation poses a respiratory alkylation risk.
Solubility DMSO, Methanol, Water (pH dependent)Aqueous waste must be captured; do not drain dispose.
Acidity (pKa) ~6.5 - 7.5 (Phenolic OH)Soluble in basic aqueous solutions; incompatible with strong bases in waste.
GHS Classification Warning (Irritant/Sensitizer)H315, H317, H319, H335.

Pre-Disposal Stabilization & Segregation

Effective disposal requires segregating this compound from streams that could trigger uncontrolled nucleophilic substitution or solubilization.

Segregation Rules
  • NO Strong Bases: Do not mix with hydroxide waste (pH > 10). Base facilitates the deprotonation of the C5-hydroxyl and hydrolysis of the sulfone, potentially generating heat or unknown cleavage products.

  • NO Thiol/Amine Waste: Segregate from waste carboys containing high concentrations of cysteamine, dithiothreitol (DTT), or aliphatic amines. The SNAr reaction is exothermic and will generate sludge.

  • Solvent Compatibility: Compatible with standard non-halogenated organic solvents (Acetone, Methanol, Acetonitrile).

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)
  • Primary Container: Place the solid substance in a screw-top high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label as "Hazardous Waste - Toxic Organic Solid." Explicitly add the note: "Contains Sulfonyl Pyrimidine – Potential Sensitizer."

  • Secondary Containment: Seal the jar inside a clear plastic chem-bag (4 mil thickness) to prevent dust release during transport.

  • Disposal Path: High-Temperature Incineration . This ensures the destruction of the pyrimidine ring and the sulfonyl warhead.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Characterization: Identify the solvent system.

    • If Organic (DMSO/MeOH): Classify as "Non-Halogenated Organic Waste."

    • If Aqueous (Buffers): Classify as "Aqueous Toxic Waste."

  • Collection: Pour into the designated carboy using a funnel with a lid to minimize aerosolization.

  • Rinsing: Triple rinse the original vessel with acetone. Add rinsate to the organic waste stream.

  • Deactivation (Spill/Trace only): For trace residues on glassware, treat with 10% bleach (sodium hypochlorite) followed by water. The hypochlorite oxidizes the pyrimidine ring, disrupting the electrophilic core.

Visual Decision Workflows

Figure 1: Waste Segregation Logic

This decision tree guides the researcher through the correct classification based on the physical state and solvent composition.

WasteSegregation Start Waste: 2-(Ethanesulfonyl)pyrimidin-5-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved ActionSolid Container: Screw-top HDPE Label: Toxic Organic Solid Destruction: Incineration Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, ACN) SolventCheck->Organic >50% Organic Aqueous Aqueous / Buffer SolventCheck->Aqueous Mostly Water ActionOrg Stream: Non-Halogenated Organic Container: Safety Carboy Destruction: Fuel Blending/Incineration Organic->ActionOrg ActionAq Stream: Aqueous Toxic Container: Poly Carboy Destruction: Chemical Treatment Plant Aqueous->ActionAq

Caption: Operational logic for segregating sulfonyl pyrimidine waste streams to ensure regulatory compliance and safety.

Figure 2: Reactivity & Hazard Mechanism

Understanding why this chemical is hazardous ensures better adherence to safety protocols. This diagram illustrates the SNAr mechanism that makes this compound a biological sensitizer [1].

ReactionMechanism Compound 2-(Ethanesulfonyl) pyrimidin-5-ol (Electrophile) Complex Transition State (Meisenheimer Complex) Compound->Complex SNAr Attack Target Biological Nucleophile (Cysteine/Protein-SH) Target->Complex Product S-Arylated Protein (Permanent Adduct) Complex->Product Irreversible Bond LeavingGroup Ethanesulfinic Acid (Byproduct) Complex->LeavingGroup Elimination

Caption: The Nucleophilic Aromatic Substitution (SNAr) mechanism. The sulfonyl group acts as a leaving group, allowing the pyrimidine to covalently bind to biological proteins, causing sensitization.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a lab coat, and a P95/N95 respirator (if powder is airborne).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Dike with absorbent pads or vermiculite.[1]

  • Deactivation: Wipe the area with 10% Sodium Carbonate (Na2CO3) solution. The mild base helps solubilize the phenol for removal without triggering rapid hydrolysis. Follow with water.

  • Disposal: Place all spill debris into a wide-mouth jar labeled "Hazardous Debris (Sulfonyl Pyrimidine)."

References

  • L. J. O'Donoghue, et al. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation."[2] Bioconjugate Chemistry, vol. 34, no. 9, 2023.[3] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17028074, 2-(5-Sulfanylpyrimidin-2-yl)ethan-1-ol (Analogous Structure)." PubChem, 2025. Link

  • MilliporeSigma. "Safety Data Sheet: 2-(Methylsulfonyl)pyrimidine (Functional Analog)." SigmaAldrich.com, 2024. Link

Sources

Personal protective equipment for handling 2-(Ethanesulfonyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 2-(Ethanesulfonyl)pyrimidin-5-ol .

Notice: As a specialized research intermediate, specific regulatory toxicity data (RTECS/ECHA) may be limited. This guide employs a Structure-Activity Relationship (SAR) risk assessment, extrapolating hazards from close analogs like 2-(Methylsulfonyl)pyrimidine (CAS 14161-09-2) and Ethanesulfonyl chloride.

Executive Safety Summary

  • Compound Class: Pyrimidine Sulfone / Phenolic Heterocycle

  • Primary Hazard: Chemical Irritant & Potential Sensitizer . The sulfonyl group at the 2-position is an electrophilic leaving group, making the compound reactive toward biological nucleophiles (proteins), creating a risk of skin sensitization and tissue irritation.

  • Occupational Exposure Band (OEB): Treat as OEB 3 (Hazardous; Containment required) until specific toxicology proves otherwise.

  • Critical Reactivity: Susceptible to Nucleophilic Aromatic Substitution (SnAr). Avoid uncontrolled mixing with strong amines or thiols.

Hazard Identification & Mechanistic Risk Analysis

Understanding why this chemical is hazardous ensures better compliance than simple rule-following.

FeatureChemical MechanismSafety Implication
2-Ethanesulfonyl Group Electron-withdrawing group; acts as a "leaving group" in SnAr reactions.High Reactivity: Can alkylate skin proteins, leading to allergic contact dermatitis. Respiratory Irritant: Dust inhalation can damage mucous membranes.
5-Hydroxyl Group Weakly acidic phenolic moiety (pKa ~7-8).Corrosivity Potential: While not a strong acid, concentrated solutions can cause eye damage (Eye Irrit. 2A).
Pyrimidine Core Nitrogenous heterocycle.Systemic Toxicity: Structural similarity to antimetabolites suggests potential oral toxicity if ingested.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for a Self-Validating Safety System : if the task changes, the PPE must upgrade automatically.

Base Level (Analytical/Small Scale < 1g)
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient due to fine dust risks.

  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

    • Validation: Inspect for "ballooning" or discoloration every 30 minutes.

  • Body: Lab coat (buttoned, cotton/poly blend) + Long pants + Closed-toe silicone/leather shoes.

  • Respiratory: Handling must occur inside a certified Chemical Fume Hood.

Elevated Level (Preparative/Large Scale > 1g)
  • Eyes: Face Shield over Splash Goggles.

  • Hands: Extended-cuff Nitrile (Outer) + Laminate/Barrier (Inner) gloves.

    • Reasoning: Sulfones can permeate standard nitrile over long durations.

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P100/N95 Particulate Respirator with Organic Vapor cartridges (OV/P100).

  • Body: Tyvek® or similar disposable coveralls to prevent dust accumulation on street clothes.

Operational Protocols

A. Weighing & Transfer (The "Red Zone" for Exposure)

Dust generation is the primary vector for exposure.

  • Static Control: Use an anti-static gun or ionizing bar on the balance and spatula. Sulfone powders are often electrostatic and "jump."

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Technique:

    • Tare the receiving vessel (with lid) before opening the stock bottle.

    • Transfer solid gently. Do not dump.

    • Self-Validation: If you see dust floating in the light beam of the hood, your transfer technique is too aggressive.

B. Reaction Setup (Chemical Compatibility)
  • Solvent Selection: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).

  • Incompatibility Alert:

    • Strong Nucleophiles: Do not mix with primary amines (e.g., piperazine) unless it is the intended reaction. The reaction is exothermic.

    • Oxidizers: Compatible (the sulfur is already oxidized), but avoid strong permanganates which may attack the alcohol.

C. Waste Disposal & Deactivation
  • Segregation: Dispose of in Combustible Organic Waste .

  • Do NOT mix with: Aqueous basic waste (pH > 10). The phenolic proton will deprotonate, increasing water solubility and complicating extraction/incineration.

  • Decontamination: Wipe surfaces with a 10% ethanol/water solution, followed by a detergent scrub.

Visualized Safety Workflows

Diagram 1: Risk Assessment & PPE Selection Logic

Caption: Decision tree for selecting PPE based on operational scale and containment availability.

PPE_Selection Start Task: Handle 2-(Ethanesulfonyl)pyrimidin-5-ol ScaleCheck Check Scale & State Start->ScaleCheck SmallScale < 1g (Solid/Soln) ScaleCheck->SmallScale LargeScale > 1g or Dust Gen. ScaleCheck->LargeScale HoodCheck Fume Hood Available? SmallScale->HoodCheck LargeScale->HoodCheck StandardPPE Standard PPE: - Splash Goggles - Double Nitrile Gloves - Lab Coat HoodCheck->StandardPPE Yes Respirator ADD: P100/OV Respirator HoodCheck->Respirator No (Maintenance/Spill) EnhancedPPE Enhanced PPE: - Face Shield + Goggles - Barrier Gloves - Tyvek Sleeves/Suit StandardPPE->EnhancedPPE If >1g Respirator->EnhancedPPE

Diagram 2: Spill Response Protocol

Caption: Step-by-step logic for managing a solid spill of the compound.

Spill_Response Alert Spill Detected Evacuate Evacuate Immediate Area Alert->Evacuate Assess Assess Quantity Evacuate->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g) Assess->Major CleanMinor 1. Wet Wipe (Ethanol) 2. Double Bag 3. Label Hazardous Minor->CleanMinor CleanMajor 1. Call EHS/Hazmat 2. Do NOT Sweep (Dust) 3. Use HEPA Vacuum Major->CleanMajor

Emergency Response Data

ScenarioImmediate ActionMedical Follow-up
Skin Contact Wash with soap and lukewarm water for 15 min. Do not scrub (abrasion increases absorption).Monitor for redness/blistering (delayed sensitization).
Eye Contact Flush with saline/water for 15 min.[1][2] Lift eyelids.[2]Mandatory: Consult ophthalmologist (alkaline/phenolic risk).
Inhalation Move to fresh air immediately.If coughing persists, seek medical attention (pulmonary edema risk).
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3][4][5][6]Call Poison Control. Provide CAS of analog (14161-09-2) for reference.

References

  • Sigma-Aldrich. (2024).[7][8] Safety Data Sheet: 2-(Methylsulfonyl)pyrimidine (Analog Reference). Retrieved from

  • PubChem. (2025). Compound Summary: 2-(Methylsulfonyl)pyrimidine. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Ethanesulfonyl chloride (Precursor Reference). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Sensitizers. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.